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Foundational

Introduction: The Tetrahydrofuran Scaffold and the Potential of a Novel Building Block

An In-Depth Technical Guide to 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its five-membered cyclic ether structure imparts favorable physicochemical properties, often improving a molecule's metabolic stability and pharmacokinetic profile.[5] Molecules incorporating the THF moiety have demonstrated a wide range of biological activities, including antiviral, anticancer, and psychotropic effects.[1]

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS No. 1486478-34-5), a unique, non-commercial building block. The structure is characterized by a quaternary carbon at the 3-position of the THF ring, substituted with both a reactive bromomethyl group and a methoxypropyl side chain. This combination of a stable, drug-like scaffold and a versatile reactive handle makes it a molecule of significant interest for synthetic and medicinal chemists aiming to create novel chemical entities.

Due to the specific nature of this compound, experimental data is limited. This guide synthesizes available information with established chemical principles to provide a thorough profile, including its structure, properties, a proposed synthetic pathway, expected reactivity, and potential applications, with a strong emphasis on its utility in drug discovery programs.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of all further research. The primary identifiers and computed physicochemical properties for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran are summarized below. The preferred IUPAC name for the tetrahydrofuran ring system is 'oxolane'.[4][6]

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 1486478-34-5 [7]
IUPAC Name 3-(Bromomethyl)-3-(3-methoxypropyl)oxolane [8]
Molecular Formula C₉H₁₇BrO₂ [7]
Molecular Weight 237.13 g/mol [7]
Canonical SMILES COCCCC1(CBr)COCC1 [7]
Topological Polar Surface Area (TPSA) 18.46 Ų [7]
LogP (Computed) 2.2146 [7]
Hydrogen Bond Acceptors 2 [7]
Hydrogen Bond Donors 0 [7]

| Rotatable Bonds | 5 |[7] |

Note: Experimental physical properties such as boiling point, density, and refractive index are not currently available in published literature. Spectroscopic data (NMR, IR, MS) have not been publicly reported.

Proposed Synthesis Pathway

While a specific, published synthesis for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is not available, a plausible and robust route can be designed based on well-established methods for constructing substituted tetrahydrofurans.[2][9][10] The core of the strategy involves the creation of a substituted γ-hydroxy alkene followed by an intramolecular cyclization (etherification) reaction.

The proposed workflow begins with a Grignard reaction to assemble the carbon skeleton, followed by an oxidative cyclization and subsequent functional group transformation to install the bromomethyl moiety. This approach provides strategic control over the construction of the key quaternary center.

Proposed Retrosynthesis

G Target 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Intermediate3 3-(Hydroxymethyl)-3-(3-methoxypropyl)tetrahydrofuran Target->Intermediate3 Bromination (e.g., PBr3) Intermediate3_alt 3-(Hydroxymethyl)-3-(3-methoxypropyl)tetrahydrofuran Target->Intermediate3_alt Bromination (e.g., PBr3, Appel Reaction) Intermediate2 2-(3-Methoxypropyl)pent-4-ene-1,2-diol Intermediate3->Intermediate2 Intramolecular Cyclization (e.g., Acid-catalyzed) Intermediate1 2-(3-Methoxypropyl)pent-4-en-1-ol Intermediate2->Intermediate1 Syn-dihydroxylation (e.g., OsO4/NMO) - Incorrect logic, cyclization is better StartingMaterials Allylmagnesium bromide + Methyl 4-methoxybutanoate Intermediate2_alt 2-Allyl-2-(3-methoxypropyl)propane-1,3-diol Intermediate3_alt->Intermediate2_alt Intramolecular Etherification (e.g., Williamson ether synthesis logic) Intermediate1_alt Diethyl 2-allyl-2-(3-methoxypropyl)malonate Intermediate2_alt->Intermediate1_alt Reduction (e.g., LiAlH4) StartingMaterials_alt Diethyl malonate + 1-Bromo-3-methoxypropane + Allyl bromide Intermediate1_alt->StartingMaterials_alt Sequential Alkylation

Caption: A simplified retrosynthetic analysis of the target molecule.

Detailed Hypothetical Protocol

This protocol is a conceptual workflow. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Diethyl 2-allyl-2-(3-methoxypropyl)malonate

  • To a stirred solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • After stirring for 30 minutes, add 1-bromo-3-methoxypropane (1.0 eq) and allow the mixture to warm to room temperature, then reflux for 4-6 hours until TLC indicates consumption of the starting malonate.

  • Cool the reaction to 0 °C and add a second portion of sodium ethoxide (1.1 eq).

  • After 30 minutes, add allyl bromide (1.1 eq) and reflux for another 4-6 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the dialkylated malonate.

Step 2: Synthesis of 2-Allyl-2-(3-methoxypropyl)propane-1,3-diol

  • In a flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of the dialkylated malonate from Step 1 in anhydrous THF dropwise. Causality: The highly reactive LiAlH₄ reduces the ester functional groups to primary alcohols, yielding the core diol structure.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 2 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude diol, which can be purified by chromatography if necessary.

Step 3: Synthesis of 3-(Hydroxymethyl)-3-(3-methoxypropyl)tetrahydrofuran This step is an intramolecular bromoetherification, a powerful method for forming substituted cyclic ethers.

  • Dissolve the diol from Step 2 in a suitable solvent like dichloromethane (DCM) or acetonitrile at 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) in portions, ensuring the temperature remains low. Causality: NBS acts as an electrophilic bromine source. It reacts with the terminal alkene to form a cyclic bromonium ion intermediate.

  • The neighboring primary hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the bromonium ion in a 5-exo-tet cyclization pathway. This is stereochemically favored and results in the formation of the tetrahydrofuran ring. A side product from the attack of the other hydroxyl group might form, requiring chromatographic separation.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with aqueous sodium thiosulfate, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the target primary alcohol.

Step 4: Synthesis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

  • Dissolve the alcohol from Step 3 in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add triphenylphosphine (PPh₃, 1.2 eq) followed by carbon tetrabromide (CBr₄, 1.2 eq). This is a standard Appel reaction for converting primary alcohols to alkyl bromides. Causality: This reaction proceeds under mild, neutral conditions, avoiding potential acid-catalyzed rearrangement or decomposition of the ether.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.

  • Monitor by TLC. Upon completion, concentrate the reaction mixture and purify directly by column chromatography (eluting with a non-polar solvent like hexanes to remove triphenylphosphine oxide) to yield the final product.

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Bromination Malonate Diethyl Malonate Alk1 1. NaOEt 2. Br-CH2CH2CH2OMe Malonate->Alk1 Alk2 1. NaOEt 2. Allyl-Br Alk1->Alk2 Dialkylated Dialkylated Malonate Alk2->Dialkylated Reduction LiAlH4, THF Dialkylated->Reduction Diol Diol Intermediate Reduction->Diol Cyclization NBS, DCM Diol->Cyclization Alcohol THF-Alcohol Cyclization->Alcohol Bromination CBr4, PPh3 Alcohol->Bromination Target Final Product Bromination->Target

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Applications in Drug Development

The utility of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran stems from its hybrid structure.

Reactivity Profile

The primary site of reactivity is the bromomethyl group.[11] As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. It will readily react with a wide range of nucleophiles, enabling the covalent attachment of this substituted THF scaffold to other molecules.

  • N-Alkylation: Reaction with primary or secondary amines to form substituted amines.

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles like malonates or other enolates to form new C-C bonds.

G cluster_nuc Nucleophiles (Nu-H) center 3-(Bromomethyl)-3-(3-methoxypropyl)THF Product_N N-Alkylated Product center->Product_N Product_O O-Alkylated Product center->Product_O Product_S S-Alkylated Product center->Product_S Product_C C-Alkylated Product center->Product_C Amine R₂NH (Amine) Amine->center Sₙ2 Alcohol R-OH (Alcohol) Alcohol->center Sₙ2 Thiol R-SH (Thiol) Thiol->center Sₙ2 Enolate Enolate Enolate->center Sₙ2

Caption: General Sₙ2 reactivity of the bromomethyl group.

Potential Applications in Medicinal Chemistry

The tetrahydrofuran moiety is a bioisostere of commonly used groups like cyclohexane but offers lower lipophilicity and the potential for hydrogen bonding via the ether oxygen.[5] Introducing this scaffold can be a key strategy to modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Scaffold for Novel Pharmacophores: This compound can be used as a starting point to build novel libraries of compounds for screening. By reacting it with various nucleophilic cores, a diverse set of molecules with a unique 3,3-disubstituted THF motif can be generated.

  • Linker/Spacer: The methoxypropyl chain and the reactive handle allow this molecule to be used as a sophisticated linker in applications like PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs), where precise spatial orientation and physicochemical properties are critical.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it combines the desirable THF ring with a reactive vector for fragment elaboration, allowing for the exploration of the binding pocket of a biological target.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. The following guidance is based on the known hazards of similar compounds, such as 2-(bromomethyl)tetrahydrofuran and the parent solvent, tetrahydrofuran.[12][13][14][15][16]

  • Hazard Classification (Predicted):

    • Skin Corrosion/Irritation: Likely to be a skin irritant.[12][14]

    • Eye Damage/Irritation: Likely to cause serious eye irritation.[12][14]

    • Acute Toxicity (Oral): May be harmful if swallowed.[14][17]

    • Flammability: While the parent solvent THF is highly flammable, the high molecular weight and bromine substitution of this compound likely increase its flash point, making it a combustible liquid rather than a flammable one.[17]

Table 2: Recommended Handling Procedures

Precaution Recommendation Rationale
Engineering Controls Handle only in a certified chemical fume hood. To prevent inhalation of potentially harmful vapors and to control exposure.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and splash-proof safety goggles or a face shield. To prevent skin and eye contact. Alkylating agents can be irritants.[12]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. To maintain chemical integrity and prevent hazardous reactions.[12][13]
Spill Response Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation. To contain the spill and prevent environmental release.

| Disposal | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. | To ensure safe and environmentally responsible disposal. |

Conclusion

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran represents a promising, albeit underexplored, chemical tool for researchers in organic synthesis and drug discovery. Its structure combines the beneficial properties of the tetrahydrofuran scaffold with a versatile bromomethyl handle for further chemical modification. While the lack of extensive experimental data necessitates careful initial investigation by any researcher choosing to work with it, the foundational principles of its chemistry are well-understood. The proposed synthetic route offers a logical starting point for its preparation, and its predictable reactivity opens the door to the creation of novel molecular architectures with potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Tetrahydrofurfuryl Bromide's Reactivity in Organic Synthesis. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2004). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Gómez, C., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. Retrieved from [Link]

  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61, 1383.
  • Royal Society of Chemistry. (n.d.). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • MDPI. (2017). From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence. Retrieved from [Link]

  • 3M. (2022). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Furan, 2-(bromomethyl)tetrahydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of substituted bromomethyl tetrahydrofuran (5 a). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Retrieved from [Link]

  • SK chemicals. (2021). 물질안전보건자료(MSDS). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Quora. (2018). Why is the name THF oxolane and not oxacyclopentane?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Penn A-State. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesizing 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the shift toward C(sp³)-enriched, three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the shift toward C(sp³)-enriched, three-dimensional molecular architectures has driven the demand for complex spirocyclic and bicyclic building blocks. 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS No. 1486478-34-5) is a highly versatile, quaternary-center-containing intermediate[1]. Its functional handles—a reactive bromomethyl electrophile and a stable methoxypropyl ether—make it an ideal precursor for synthesizing complex spiro-fused target APIs, effectively avoiding the "flatland" of traditional aromatic rings.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pathways, providing a field-proven, scalable synthetic workflow. This document details the mechanistic causality behind each transformation and establishes self-validating protocols to ensure high-fidelity execution in the laboratory.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of a 3,3-disubstituted tetrahydrofuran (THF) ring requires precise control over the quaternary center (C3). While transition-metal-catalyzed cyclizations are available, they often suffer from scalability issues and high catalyst costs. Instead, we utilize a robust, atom-economical approach adapted from the industrial synthesis of dinotefuran intermediates[2].

The strategy relies on the sequential alkylation of diethyl malonate, followed by epoxide ring-opening lactonization, global reduction, and a regioselective dehydrative cyclization governed by Baldwin’s Rules[3].

Synthesis SM Diethyl Malonate + 1-Bromo-3-methoxypropane Step1 Diethyl 2-(3-methoxypropyl)malonate SM->Step1 NaOEt, EtOH (Alkylation) Step2 α-(3-Methoxypropyl)-α-ethoxycarbonyl -γ-butyrolactone Step1->Step2 Ethylene Oxide, NaOEt (Lactonization) Step3 2-(2-Hydroxyethyl)-2-(3-methoxypropyl) propane-1,3-diol Step2->Step3 LiAlH4, THF (Global Reduction) Step4 (3-(3-Methoxypropyl)tetrahydrofuran -3-yl)methanol Step3->Step4 p-TsOH, Toluene, Δ (Dehydrative Cyclization) Final 3-(Bromomethyl)-3-(3-methoxypropyl) tetrahydrofuran Step4->Final CBr4, PPh3, DCM (Appel Bromination)

Forward synthetic workflow from diethyl malonate to the final brominated THF derivative.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems , ensuring that the operator can definitively confirm the success of each step before proceeding.

Step 1: Alkylation of Diethyl Malonate
  • Causality: Sodium ethoxide irreversibly deprotonates diethyl malonate to form a nucleophilic enolate. A subsequent Sₙ2 attack on 1-bromo-3-methoxypropane establishes the first substituent of the future C3 quaternary center.

  • Protocol:

    • Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer and reflux condenser. Charge with absolute ethanol (800 mL) and NaOEt (1.1 eq).

    • Add diethyl malonate (1.0 eq) dropwise at 25 °C. Stir for 30 min.

    • Introduce 1-bromo-3-methoxypropane (1.05 eq) dropwise. Heat to reflux (78 °C) for 14 hours.

    • Self-Validation: Monitor via GC-MS. The reaction is deemed complete when the diethyl malonate peak (M+ 160) is <1% relative area.

    • Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Epoxide Ring-Opening and Lactonization
  • Causality: The mono-alkylated malonate is deprotonated and reacts with ethylene oxide. The resulting highly reactive alkoxide intermediate undergoes rapid intramolecular transesterification with the adjacent ethyl ester, expelling ethanol and forming a thermodynamically stable γ-butyrolactone ring[4].

  • Protocol:

    • Dissolve the crude intermediate in ethanol. Add a catalytic amount of NaOEt (0.1 eq).

    • Sparge ethylene oxide gas (1.2 eq) into the solution at 0 °C.

    • Seal the reactor and warm to 50 °C for 24 hours.

    • Self-Validation: Analyze the crude mixture via FT-IR. The successful formation of the product is validated by the appearance of a distinct γ-lactone C=O stretch at ~1770 cm⁻¹, distinct from the ester carbonyl at ~1735 cm⁻¹.

Step 3: Global Reduction to Triol
  • Causality: Lithium aluminum hydride (LiAlH₄) acts as a powerful hydride donor, completely reducing both the lactone carbonyl and the remaining ethyl ester to yield a highly polar triol: 2-(2-hydroxyethyl)-2-(3-methoxypropyl)propane-1,3-diol.

  • Protocol:

    • Suspend LiAlH₄ (2.5 eq) in anhydrous THF (500 mL) at 0 °C under N₂.

    • Add the lactone intermediate dropwise, keeping the internal temperature <10 °C. Warm to 65 °C for 18 hours.

    • Self-Validation: Utilize the Fieser quenching method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O). The formation of a crisp, granular white precipitate (lithium aluminate salts) validates a successful quench and prevents emulsion formation during filtration.

    • Filter through Celite and concentrate to yield the triol as a viscous oil.

Step 4: Regioselective Dehydrative Cyclization
  • Causality: Under acidic conditions, the primary alcohol of the 2-hydroxyethyl group is protonated. Following Baldwin’s Rules for Ring Closure [5], the intramolecular nucleophilic attack by one of the unhindered propanediol alcohols proceeds via a highly favored 5-Exo-Tet trajectory. This kinetically outcompetes any potential 4- or 6-membered ring formation, selectively yielding the THF core[3].

CyclizationMechanism Triol Triol Intermediate Protonated Protonated 1° Alcohol (-CH2OH2+) Triol->Protonated H+ (p-TsOH) Transition 5-Exo-Tet SN2 Transition State Protonated->Transition Intramolecular Nucleophilic Attack Product THF Ring Formation + H2O Transition->Product -H2O, -H+

Intramolecular 5-Exo-Tet cyclization mechanism forming the THF ring.

  • Protocol:

    • Dissolve the triol in toluene (10 L/kg). Add p-toluenesulfonic acid monohydrate (0.05 eq).

    • Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C.

    • Self-Validation: The system is entirely self-indicating. The physical cessation of water droplet accumulation in the Dean-Stark trap directly confirms 100% conversion of the dehydrative cyclization.

    • Wash with saturated NaHCO₃, dry, and concentrate to yield (3-(3-methoxypropyl)tetrahydrofuran-3-yl)methanol.

Step 5: Appel Bromination
  • Causality: To install the required bromomethyl group without cleaving the sensitive aliphatic ether linkages, we utilize the mild, neutral conditions of the Appel Reaction. Triphenylphosphine and carbon tetrabromide generate a reactive phosphonium intermediate that activates the primary alcohol for Sₙ2 displacement by bromide.

  • Protocol:

    • Dissolve the THF-methanol intermediate in anhydrous DCM (10 L/kg).

    • Add CBr₄ (1.2 eq) and cool to 0 °C. Add PPh₃ (1.2 eq) in small portions.

    • Stir for 4-6 hours at 25 °C.

    • Self-Validation: The addition of cold hexanes to the crude mixture will cause the immediate precipitation of triphenylphosphine oxide (TPPO). The mass of the precipitate serves as a physical proxy for reaction progression.

    • Filter through a silica plug to remove TPPO and concentrate to yield the final product.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and critical In-Process Control (IPC) metrics required to maintain high throughput and purity across the synthetic campaign.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Critical IPC / Self-Validation Metric
1 AlkylationNaOEt, EtOH, 1-Bromo-3-methoxypropane781485–90GC-MS: Disappearance of Diethyl Malonate
2 LactonizationEthylene Oxide, NaOEt, EtOH25–502475–80FT-IR: Appearance of γ-lactone C=O (~1770 cm⁻¹)
3 Global ReductionLiAlH₄, THF0 to 651890–95Visual: Granular white salts upon Fieser quench
4 Cyclizationp-TsOH, Toluene1106–880–85Dean-Stark: Complete cessation of H₂O evolution
5 Appel BrominationCBr₄, PPh₃, DCM0 to 254–685–90¹H-NMR: Shift of -CH₂ OH (δ 3.6) to -CH₂ Br (δ 3.4)

References

  • 1486478-34-5 | 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. ChemScene Product Catalog.

  • Synthetic method of pesticide dinotefuran intermediate 3-hydroxymethyl tetrahydrofuran. Google Patents (CN103709126A).

  • Synthesis method of dinotefuran. Google Patents (CN104961710A).

  • Rules for Ring Closure. Baldwin, J. E. Journal of the Chemical Society, Chemical Communications, 1976.

  • The Cleavage of Oxygen- and Nitrogen-Carbon Bonds by Phosphine/Tetrahalogenomethane (Appel Reaction). Appel, R. Angewandte Chemie International Edition in English, 1975.

Sources

Foundational

A Technical Guide to 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential pharmacological applications of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential pharmacological applications of 3-(bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran derivatives. As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with plausible synthetic strategies to offer insights into this novel class of compounds. While specific literature on this exact scaffold is emerging, this guide extrapolates from the rich chemistry of substituted tetrahydrofurans to provide a robust framework for future research and development.

Introduction: The Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its prevalence stems from a combination of desirable properties:

  • Scaffolding and Conformation: The five-membered ring provides a rigid, three-dimensional framework that can orient substituents in precise spatial arrangements for optimal interaction with biological targets.

  • Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, enhancing solubility and modulating lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The saturated heterocyclic system often imparts greater metabolic stability compared to more labile linear ethers or aromatic systems.

The 3,3-disubstituted tetrahydrofuran core, in particular, offers a unique platform for creating molecules with a quaternary stereocenter, adding to the structural diversity and potential for novel biological activities. The introduction of a bromomethyl group provides a reactive handle for further derivatization, while the 3-methoxypropyl side chain can influence the compound's polarity and conformational flexibility.

Synthesis of the Core Scaffold: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Target 3-(Bromomethyl)-3-(3-methoxypropyl) tetrahydrofuran Intermediate3 3-(3-Methoxypropyl)-3-(hydroxymethyl) tetrahydrofuran Target->Intermediate3 Appel Reaction (CBr4, PPh3) Intermediate1 3-Allyl-3-(3-methoxypropyl) tetrahydrofuran Intermediate2 Allyl(3-methoxypropyl)malonic acid diethyl ester Intermediate1->Intermediate2 Reduction & Cyclization StartingMaterial1 Diethyl allylmalonate Intermediate2->StartingMaterial1 Alkylation StartingMaterial2 1-Bromo-3-methoxypropane Intermediate2->StartingMaterial2 Alkylation Intermediate3->Intermediate1 Hydroboration-Oxidation

Caption: Proposed retrosynthetic analysis for the core scaffold.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Diethyl allyl(3-methoxypropyl)malonate

  • To a solution of diethyl allylmalonate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-3-methoxypropane dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield diethyl allyl(3-methoxypropyl)malonate.

Step 2: Reduction and Cyclization to 3-Allyl-3-(3-methoxypropyl)tetrahydrofuran

  • The diester from Step 1 is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C to room temperature.

  • The resulting diol is then subjected to an acid-catalyzed intramolecular cyclization. A common method is to treat the diol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a non-polar solvent like toluene with azeotropic removal of water.

  • Alternatively, an oxymercuration-demercuration reaction on the allylic diol can achieve the desired cyclization.

Step 3: Hydroboration-Oxidation to 3-(3-Methoxypropyl)-3-(hydroxymethyl)tetrahydrofuran

  • The terminal alkene of 3-allyl-3-(3-methoxypropyl)tetrahydrofuran is converted to a primary alcohol via a hydroboration-oxidation sequence.

  • Treat the alkene with borane-tetrahydrofuran complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This anti-Markovnikov addition ensures the formation of the desired primary alcohol.

Step 4: Bromination to 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

  • The primary alcohol is converted to the corresponding bromide using a standard Appel reaction.

  • Treat the alcohol with a solution of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an anhydrous solvent like dichloromethane at 0 °C.

  • The reaction is typically stirred at room temperature until completion.

  • The product is then purified from the triphenylphosphine oxide byproduct by column chromatography.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 3-(bromomethyl) group serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for a desired biological activity.[2][3]

Core 3-(Bromomethyl)-3-(3-methoxypropyl) tetrahydrofuran Azide Azide Derivatives (via NaN3) Core->Azide Amine Amine Derivatives (via R2NH) Core->Amine Thiol Thiol Derivatives (via RSH) Core->Thiol Ether Ether Derivatives (via ROH) Core->Ether Ester Ester Derivatives (via RCOOH) Core->Ester

Caption: Potential derivatization pathways from the core scaffold.

Table 1: Potential Derivatives and Their Rationale in Drug Design

Derivative ClassReagent/ConditionRationale for SynthesisPotential Therapeutic Area
Amines Primary or secondary aminesIntroduction of basic centers can improve solubility and allow for salt formation. Amines can also act as key pharmacophoric features for receptor binding.CNS disorders, antimicrobials, anticancer
Azides Sodium azideAzides are versatile intermediates that can be converted to amines via reduction or used in "click chemistry" to form triazoles, which are known to have a broad range of biological activities.[4]Antiviral, antibacterial, anticancer
Thiols/Thioethers Thiols or sodium thiolateThe introduction of sulfur can modulate lipophilicity and metabolic stability. Thioethers are present in various bioactive molecules.Anti-inflammatory, enzyme inhibitors
Ethers/Alcohols Alcohols/alkoxidesModifying the ether linkage or introducing additional hydroxyl groups can fine-tune the hydrogen bonding capacity and polarity of the molecule.Various, depending on the nature of the R group
Esters/Carboxylic Acids Carboxylate saltsEsters can act as prodrugs, improving bioavailability, and can be hydrolyzed in vivo to the active carboxylic acid.Various

Potential Therapeutic Applications and Biological Evaluation

While the specific biological activities of 3-(bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran derivatives are yet to be determined, the broader class of substituted tetrahydrofurans has shown promise in several therapeutic areas.

  • Anticancer Activity: Many natural products and synthetic compounds containing the tetrahydrofuran motif exhibit potent anticancer properties. For instance, some derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • Central Nervous System (CNS) Disorders: The ability of the tetrahydrofuran scaffold to introduce specific three-dimensional arrangements of functional groups makes it a valuable template for designing ligands for CNS receptors. Substituted tetrahydrofurans have been investigated as potential antipsychotics, antidepressants, and anxiolytics.[6]

  • Antiviral Activity: The tetrahydrofuran ring is a key component of several HIV protease inhibitors, where it plays a crucial role in binding to the active site of the enzyme.[4]

  • Antimicrobial Agents: Novel tetrahydrofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7]

Proposed Biological Evaluation Workflow

A systematic biological evaluation of newly synthesized derivatives is crucial to identify and characterize their therapeutic potential.

Synthesis Synthesis of Derivatives Screening High-Throughput Screening (e.g., cell viability assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the biological evaluation of new chemical entities.

Table 2: Key In Vitro Assays for Preliminary Screening

Therapeutic AreaPrimary AssaySecondary/Mechanistic Assay
Oncology MTT or CellTiter-Glo cell viability assays against a panel of cancer cell lines.Cell cycle analysis (flow cytometry), apoptosis assays (caspase activation, Annexin V staining), tubulin polymerization assay.
CNS Disorders Radioligand binding assays for key CNS receptors (e.g., dopamine, serotonin, GABA).Functional assays (e.g., cAMP measurement, calcium imaging), electrophysiology.
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. HIV protease inhibition assay.Time-kill kinetics, biofilm formation inhibition assays.

Conclusion and Future Directions

The 3-(bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran scaffold represents a novel and unexplored area of chemical space with significant potential for the development of new therapeutic agents. This technical guide has outlined a plausible synthetic route to the core molecule and discussed various derivatization strategies that can be employed to generate a library of compounds for biological screening. The diverse pharmacological activities associated with the broader class of substituted tetrahydrofurans provide a strong rationale for the investigation of these new derivatives.

Future work should focus on the successful synthesis and characterization of the core scaffold, followed by the systematic synthesis and biological evaluation of a diverse library of derivatives. Comprehensive structure-activity relationship studies will be crucial in identifying lead compounds with potent and selective activity for further preclinical development. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising new class of molecules.

References

  • Stereoselective Synthesis of 3,3-Disubstituted Oxindoles and Spirooxindoles via Allylic Alkylation of Morita–Baylis–Hillman Carbonates of Isatins with Cyclic Sulfamidate Imines Catalyzed by DABCO. The Journal of Organic Chemistry. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. PMC. [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. [Link]

  • Synthesis of 3,3-disubstituted oxindole derivatives. ResearchGate. [Link]

  • Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC. [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Heterocycles in Medicinal Chemistry III. PMC. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

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Exploratory

Toxicity and MSDS safety data for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

An In-depth Technical Guide to the Toxicity and Safety of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended as an in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and toxicological principles. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment conducted by qualified personnel.

Introduction and Compound Profile

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is a substituted tetrahydrofuran derivative. The presence of a bromomethyl group, a known reactive moiety, and a tetrahydrofuran core suggests its utility as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. However, these same structural features are the basis for significant toxicological concerns. Understanding its hazard profile is paramount for its safe handling and application in a research and development setting.

PropertyValueSource
CAS Number 1486478-34-5[1]
Molecular Formula C₉H₁₇BrO₂[1]
Molecular Weight 237.13 g/mol [1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a clear and immediate overview of the significant dangers associated with this compound. The provided classification indicates severe toxicity.[1]

GHS ElementClassificationDescription
Pictograms alt text alt text GHS06 (Acute Toxicity - Fatal or Toxic) , GHS08 (Health Hazard)
Signal Word Danger Indicates a high-level hazard.
Hazard Statements H301, H311, H331, H341See descriptions below.
UN Number 2811Toxic solid, organic, n.o.s.
Hazard Class 6.1Toxic Substance
Packing Group IIISubstance presenting a relatively low danger.
Analysis of Hazard Statements
  • H301: Toxic if swallowed [1]

  • H311: Toxic in contact with skin [1]

  • H331: Toxic if inhaled [1]

    • Expert Insight: These three classifications (H301, H311, H331) indicate that the compound poses a significant risk of acute toxicity through all major routes of exposure: ingestion, dermal absorption, and inhalation. The tetrahydrofuran moiety can act as a solvent, potentially facilitating rapid absorption through the skin. The high toxicity necessitates the use of stringent engineering controls and comprehensive personal protective equipment (PPE).

  • H341: Suspected of causing genetic defects [1]

    • Expert Insight: This is a critical long-term health hazard. The bromomethyl group (-CH₂Br) is a classic structural alert for mutagenicity. It is a potent electrophile and can act as an alkylating agent, capable of covalently modifying nucleophilic sites on biological macromolecules, including DNA. This alkylation can lead to DNA damage, mutations, and potentially initiate carcinogenesis. This suspected mutagenicity mandates that exposure be minimized to the lowest possible levels.

Safe Handling and Exposure Control Protocols

Given the compound's high acute toxicity and suspected mutagenicity, a multi-layered approach to safety, based on the hierarchy of controls, is essential.

Hierarchy of Controls Workflow

The following diagram illustrates the application of the hierarchy of controls, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran E Elimination / Substitution (Most Effective) S Engineering Controls E_desc Is use of this specific compound necessary? Can a less hazardous analogue be synthesized or procured? E->E_desc A Administrative Controls S_desc Mandatory use of a certified chemical fume hood. Use of a glove box for weighing and aliquoting solids. S->S_desc P Personal Protective Equipment (PPE) (Least Effective) A_desc Develop and strictly follow a Standard Operating Procedure (SOP). Designate specific work areas. Provide mandatory training on hazards and emergency response. A->A_desc P_desc Dual-layer chemical-resistant gloves (e.g., nitrile inner, neoprene/butyl rubber outer). Chemical splash goggles and face shield. Lab coat with tight cuffs. P->P_desc

Caption: Hierarchy of controls for managing exposure risk.

Step-by-Step Laboratory Handling Protocol
  • Pre-Experiment Preparation:

    • Review this guide and any available SDS for related compounds.

    • Prepare a designated work area within a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE before handling the compound.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.

    • Skin Protection: Wear a flame-resistant lab coat with tight-fitting cuffs. Use dual-layer gloves: a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) as the outer layer. Inspect gloves for any signs of degradation or puncture before and during use.

    • Respiratory Protection: All handling of the solid or its solutions must be performed within a fume hood. For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) may be required.

  • Handling Procedure:

    • Perform all manipulations, including weighing, dissolving, and transferring, within the fume hood.

    • Use tools (spatulas, scoops) dedicated to this compound to avoid cross-contamination.

    • Keep the container tightly sealed when not in use.

    • Avoid actions that could generate dust or aerosols.

  • Waste Disposal:

    • All contaminated materials (gloves, pipette tips, paper towels) must be considered hazardous waste.

    • Dispose of the compound and contaminated materials in a clearly labeled, sealed hazardous waste container in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed.

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical.

Exposure Response Workflow

The following diagram outlines the critical steps to take in the event of an accidental exposure.

cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event skin Skin Contact (H311) start->skin inhale Inhalation (H331) start->inhale ingest Ingestion (H301) start->ingest action_skin Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. skin->action_skin action_inhale Move person to fresh air. If not breathing, give artificial respiration. inhale->action_inhale action_ingest DO NOT induce vomiting. Rinse mouth with water. ingest->action_ingest end Seek Immediate Medical Attention Provide medical personnel with compound name and GHS info. action_skin->end action_inhale->end action_ingest->end

Caption: Emergency response workflow for accidental exposure.

Detailed First-Aid Measures
  • Inhalation (H331): Immediately move the affected person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[2][3][4]

  • Skin Contact (H311): Immediately remove all contaminated clothing, shoes, and jewelry. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][4]

  • Eye Contact: Although not specifically classified, eye irritation is highly likely. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion (H301): DO NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

References

  • Dairen Chemical Corporation. Safety Data Sheet: Tetrahydrofuran (THF). [Link]

  • Mandom Corporation. Safety Data Sheet. [Link]

  • 3M. Safety Data Sheet: 3M™ Scotch-Weld™ Acrylic Structural Adhesive DP-8005 (Part B). [Link]

  • Stenutz. 3-(bromomethyl)tetrahydrofuran. [Link]

  • Australian Government Department of Health. Furan, tetrahydro-: Human health tier III assessment. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. [Link]

  • Japan Ministry of the Environment. Substance Name: Tetrahydrofuran. [Link]

  • Organic Syntheses. 3-thenyl bromide. [Link]

  • National Institutes of Health. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. [Link]

  • Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Application Note: Synthesis and Characterization of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identifier: CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identifier: CAS No. 1486478-34-5[1]

Executive Summary & Mechanistic Rationale

The compound 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS 1486478-34-5) is a highly specialized, sp3-rich building block utilized in modern drug discovery to introduce complex spatial geometries into pharmacophores[1]. The gem-disubstituted tetrahydrofuran (THF) ring provides a rigid scaffold that can improve the metabolic stability and target binding affinity of lead compounds.

Because direct commercial availability can be limited to small catalog quantities, establishing a robust, scalable in-house synthesis protocol is critical. This application note details a highly efficient, three-step retrosynthetic approach starting from commercially available methyl tetrahydrofuran-3-carboxylate.

Causality in Reaction Design:

  • Enolate Alkylation: We utilize Lithium Diisopropylamide (LDA) to generate the kinetic enolate of the starting ester. LDA's steric bulk prevents unwanted nucleophilic acyl substitution at the carbonyl carbon.

  • Ester Reduction: Lithium aluminum hydride (LiAlH₄) is selected to drive the complete reduction of the sterically hindered tertiary ester to a primary alcohol.

  • Bromination (Appel Reaction): The Appel reaction (CBr₄/PPh₃) is specifically chosen over reagents like HBr or PBr₃. The mild, neutral-to-slightly-basic conditions of the Appel reaction prevent the acidic cleavage of the sensitive aliphatic methyl ether moiety on the propyl chain.

Synthetic Pathway Visualization

Retrosynthesis SM Methyl THF-3-carboxylate (Starting Material) Int1 Methyl 3-(3-methoxypropyl) THF-3-carboxylate SM->Int1 1. LDA, THF, -78°C 2. 1-Bromo-3-methoxypropane Int2 [3-(3-methoxypropyl) THF-3-yl]methanol Int1->Int2 LiAlH4, THF 0°C to RT Target 3-(Bromomethyl)-3-(3-methoxypropyl) tetrahydrofuran Int2->Target CBr4, PPh3, DCM 0°C to RT

Three-step synthetic workflow for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

StepTransformationKey Reagents (Equiv.)Temp (°C)Time (h)Expected Yield
1 Enolate AlkylationLDA (1.1), Alkyl Bromide (1.2)-78 to 251275 - 82%
2 Ester ReductionLiAlH₄ (1.5)0 to 25485 - 90%
3 Appel BrominationCBr₄ (1.2), PPh₃ (1.2)0 to 25680 - 88%

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using standard Schlenk line techniques to maintain an inert atmosphere (Argon or N₂).

Step 1: Synthesis of Methyl 3-(3-methoxypropyl)tetrahydrofuran-3-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Enolate Formation: Add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Substrate Addition: Dissolve methyl tetrahydrofuran-3-carboxylate (1.30 g, 10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.84 g, 12.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Step 2: Synthesis of [3-(3-methoxypropyl)tetrahydrofuran-3-yl]methanol
  • Reduction Setup: In a flame-dried 250 mL flask under Argon, suspend LiAlH₄ (0.57 g, 15.0 mmol) in anhydrous THF (40 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve the ester from Step 1 (~8.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension to control the evolution of hydrogen gas and exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (stain with KMnO₄).

  • Fieser Workup (Critical Step): To safely quench the unreacted LiAlH₄ and precipitate granular aluminum salts, cool the flask to 0 °C. Sequentially and cautiously add: 0.57 mL H₂O, 0.57 mL 15% aqueous NaOH, and 1.71 mL H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the primary alcohol. The crude product is typically pure enough for the next step.

Step 3: Synthesis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran
  • Appel Reaction Setup: Dissolve the alcohol from Step 2 (~7.0 mmol) and carbon tetrabromide (CBr₄, 2.78 g, 8.4 mmol) in anhydrous Dichloromethane (DCM, 35 mL). Cool the solution to 0 °C.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 2.20 g, 8.4 mmol) in small portions over 15 minutes. The solution will turn slightly yellow.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 5 hours.

  • Purification Strategy: The primary byproduct is triphenylphosphine oxide (TPPO), which is notoriously difficult to separate. Concentrate the DCM solution to ~10 mL, then pour it into vigorously stirring cold hexanes (100 mL). The TPPO will precipitate as a white solid.

  • Final Isolation: Filter off the TPPO precipitate. Concentrate the filtrate and purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure target compound (CAS 1486478-34-5) as a clear oil.

Analytical Characterization Strategy

To validate the self-consistency of the synthesis, the following analytical checks must be performed on the final product:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the primary alcohol methylene protons (~3.5 ppm) and the appearance of the bromomethyl protons shifted upfield (~3.4 ppm, singlet, 2H) due to the shielding effect of the gem-disubstitution on the THF ring. The methoxy singlet should remain intact at ~3.3 ppm, confirming the ether survived the bromination.

  • ¹³C NMR (100 MHz, CDCl₃): The quaternary carbon at the C3 position of the THF ring will appear distinctively around 45-50 ppm.

  • HRMS (ESI-TOF): Calculate for C₉H₁₇BrO₂ [M+H]⁺: 237.0485. Observe the characteristic 1:1 isotopic pattern of the M and M+2 peaks indicative of a single bromine atom.

References

  • Organic Syntheses. (1988). General Procedure for the Alkylation of Esters via Lithium Enolates. Organic Syntheses, Coll. Vol. 6, p.115. Available at: [Link]

  • Appel, R. (1975). The Cleavage of O- and N-R Bonds by Triphenylphosphine/Carbon Tetrachloride. Angewandte Chemie International Edition in English, 14(12), 801-811. Available at:[Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. (Standard protocol for LiAlH4 workup). John Wiley & Sons. Available at: [Link]

Sources

Application

Using 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran as an alkylating agent in organic synthesis

Application Note: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran as an Advanced Alkylating Agent in Drug Discovery Executive Summary & Chemical Profile 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran as an Advanced Alkylating Agent in Drug Discovery

Executive Summary & Chemical Profile

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) is a highly specialized, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Structurally, it features a tetrahydrofuran (THF) ring bearing both a reactive bromomethyl group and a flexible 3-methoxypropyl chain at the C3 position.

In drug design, incorporating saturated oxygen heterocycles like THF is a proven strategy to lower lipophilicity (LogP), enhance aqueous solubility, and improve overall metabolic stability compared to traditional carbocyclic analogs[1]. Furthermore, the addition of the ether-rich 3-methoxypropyl chain provides additional hydrogen-bond acceptor capacity, allowing for precise tuning of a drug candidate's physicochemical profile[2].

Mechanistic Insights: The "Neopentyl-Like" Challenge

While the reactive electrophilic center of this molecule is a primary bromide, it is directly adjacent to a fully substituted quaternary carbon (the C3 position of the THF ring). This creates a unique reactivity profile that dictates the experimental approach.

  • The Steric Barrier: This structural motif is chemically analogous to a neopentyl halide. Neopentyl systems are notoriously resistant to standard SN​2 nucleophilic aliphatic substitution because the bulky adjacent quaternary center creates severe steric hindrance, physically blocking the 180° backside attack required by the incoming nucleophile[3]. Consequently, the activation energy ( ΔG‡ ) is exceptionally high, making these substrates react orders of magnitude slower than unhindered primary halides[4].

  • The Silver Lining (Zero E2 Competition): In typical sterically hindered alkylations, applying forcing conditions (high heat, strong base) leads to undesired E2 elimination[5]. However, because the C3 carbon is quaternary, it possesses zero β -hydrogens relative to the leaving group. E2 elimination toward the ring is mechanistically impossible. This unique feature allows chemists to apply highly forcing conditions without degrading the starting material via elimination.

Overcoming the Barrier: Finkelstein Activation & Solvent Selection

To achieve high yields with this sterically demanding electrophile, two critical experimental parameters must be controlled:

  • Iodide Catalysis (Finkelstein Activation): By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the sluggish bromide undergoes halide exchange to form a highly reactive primary iodide in situ[6]. This significantly lowers the activation barrier for the subsequent SN​2 attack.

  • Solvent Causality: The use of polar aprotic solvents (such as DMF, DMSO, or MeCN) is mandatory. Protic solvents would hydrogen-bond to the nucleophile, forming a solvation cage that lowers its reactivity[7]. In contrast, polar aprotic solvents solvate the metal cations but leave the nucleophilic anions "naked," thereby raising their ground-state energy and accelerating the SN​2 process to overcome the steric barrier[7].

G A 3-(Bromomethyl)-3- (3-methoxypropyl)THF (Neopentyl-like Bromide) B Finkelstein Activation (+ NaI / KI in DMF) A->B Step 1: Halide Exchange C Transient Iodide Intermediate (Highly Reactive) B->C D Nucleophilic Attack (SN2) (Amines, Phenols, Enolates) C->D Step 2: Backside Attack E Alkylated Product (Ether-Rich Scaffold Installed) D->E Overcomes Steric Bulk

Figure 1: Finkelstein-activated SN2 workflow overcoming neopentyl-like steric hindrance.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized for the alkylation of piperidine or piperazine derivatives.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.2 equiv)

  • K2​CO3​ (anhydrous, 2.5 equiv)

  • KI (0.5 equiv)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine, K2​CO3​ , and KI in anhydrous DMF under an inert argon atmosphere.

  • Electrophile Addition: Add the alkylating agent dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95 °C using an oil bath.

  • Self-Validation (LC-MS Monitoring): Sample the reaction at 4 hours. You should observe the transient formation of the iodide intermediate (+48 Da relative to the starting bromide mass). Complete consumption of the bromide without product formation indicates nucleophile degradation; lack of bromide consumption indicates inactive catalyst or insufficient temperature.

  • Workup: Once complete (typically 12–16 hours), cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: C-Alkylation of Active Methylenes

This protocol is optimized for the alkylation of malonates or β -keto esters.

Reagents:

  • Active Methylene Compound (1.5 equiv - excess prevents dialkylation)

  • 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.0 equiv)

  • NaH (60% dispersion in mineral oil, 1.4 equiv)

  • TBAI (Tetrabutylammonium iodide, 0.2 equiv)

  • Anhydrous THF/DMF (4:1 ratio, 0.15 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous THF at 0 °C under argon. Slowly add the active methylene compound dropwise. Stir for 30 minutes until H2​ evolution ceases, ensuring complete enolate formation.

  • Solvent Tuning & Activation: Add anhydrous DMF to the mixture (creating a 4:1 THF/DMF ratio to raise the enolate's ground-state energy), followed by TBAI.

  • Alkylation: Add the alkylating agent dropwise. Gradually warm the reaction to 65 °C and stir for 18–24 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The highly lipophilic bromide starting material should cleanly convert to a more polar spot. If unreacted bromide persists after 24 hours, spike with an additional 0.1 equiv of TBAI.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with Diethyl Ether (3x). Wash with water, dry over MgSO4​ , and purify via flash chromatography.

DecisionTree Start Select Nucleophile Type N_Nuc N-Nucleophile (Secondary Amine) Start->N_Nuc C_Nuc C-Nucleophile (Active Methylene) Start->C_Nuc N_Cond Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Temp: 80-110 °C N_Nuc->N_Cond C_Cond Base: NaH or LiHMDS Solvent: THF/DMF mix Temp: 0 °C to 65 °C C_Nuc->C_Cond Cat Mandatory Additive: 0.2 - 1.0 eq KI or TBAI N_Cond->Cat C_Cond->Cat

Figure 2: Decision matrix for nucleophile-specific solvent and base selection.

Quantitative Data Presentation

The following table summarizes optimized reaction parameters and expected yields for various nucleophilic classes reacting with 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran.

Nucleophile TypeExample SubstrateBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine Piperidine derivative K2​CO3​ (2.5 eq) / KI (0.5 eq)DMF9512 - 1665 - 80
Phenol (O-Alkylation) Substituted Phenol Cs2​CO3​ (1.5 eq) / NaI (0.2 eq)MeCN80 (Reflux)8 - 1275 - 90
Active Methylene Diethyl MalonateNaH (1.4 eq) / TBAI (0.2 eq)THF/DMF6518 - 2455 - 70
Thiolate (S-Alkylation) Aryl ThiolDIPEA (1.5 eq) / NoneDMF25 - 504 - 685 - 95

Note: S-alkylation with highly nucleophilic thiolates generally proceeds rapidly enough to omit iodide catalysis.

Sources

Method

Application Note: Synthesis and Validation of the Grignard Reagent from 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Structural Analysis & Chemical Context The synthesis of complex spirocyclic and den...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Structural Analysis & Chemical Context

The synthesis of complex spirocyclic and densely functionalized ether scaffolds often relies on the robust generation of organometallic intermediates. The substrate 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) represents a highly functionalized, sterically hindered alkyl halide[1].

Structurally, the bromomethyl group is attached to a quaternary carbon (C3 of the tetrahydrofuran ring). This creates a "neopentyl-like" steric environment that severely impedes the magnesium insertion process. However, neopentyl bromides offer an optimal balance between reactivity and cost compared to highly unreactive neopentyl chlorides or highly unstable iodides[2]. A significant advantage of this specific scaffold is its absolute stability against β-hydride elimination; the β-carbon is quaternary and completely lacks hydrogen atoms, effectively shutting down this common organometallic decomposition pathway[2].

Furthermore, the presence of two Lewis basic sites—the THF ring oxygen and the terminal methoxy ether—provides multidentate intramolecular coordination to the resulting magnesium center. While this stabilizes the final Grignard reagent, the initial steric bulk necessitates highly optimized reaction conditions.

Mechanistic Causality in Grignard Formation

To successfully generate this Grignard reagent, we must move beyond empirical trial-and-error and design a protocol based on mechanistic causality:

  • Solvent Polarity and Mass Transport: The formation of Grignard reagents involves single-electron transfer (SET) at the magnesium surface[3]. For sterically hindered neopentyl bromides, the reaction rate is highly sensitive to the solvent's dielectric constant ( ε )[4]. In low-polarity solvents like diethyl ether ( ε≈4.3 ), the reaction is sluggish and prone to stalling. Transitioning to Tetrahydrofuran (THF, ε≈7.5 ) shifts the reaction into a mass-transport-limited regime, significantly accelerating the carbon-bromine bond cleavage[4],[5].

  • Surface Passivation & Entrainment: Magnesium turnings are naturally passivated by an inert magnesium oxide (MgO) layer. Chemical activation using iodine and 1,2-dibromoethane (the "entrainment" method) is strictly required. The evolution of ethylene gas physically scours the metal surface, exposing the highly reactive Mg(0) required for initiation[2].

  • Suppression of Wurtz Homocoupling: The primary side reaction for neopentyl systems is Wurtz homocoupling (forming a dimer). This is mitigated by strictly controlling the addition rate and temperature, thereby keeping the local concentration of the unreacted bromide extremely low[2].

Experimental Workflow Visualization

GrignardWorkflow A 1. Substrate Preparation 3-(Bromomethyl)-3-(3-methoxypropyl)THF B 2. Mg Activation I2 & 1,2-Dibromoethane A->B D 4. Initiation Phase Heat to 60°C, Add 5% Substrate B->D C 3. Solvent Selection Anhydrous THF (Dielectric > 7) C->B D->B No Initiation E 5. Propagation Phase Controlled Dropwise Addition D->E Exotherm / Color Fade F 6. Self-Validation Titration (Active Mg Concentration) E->F Reaction Complete

Workflow for hindered neopentyl-type Grignard reagent formation and validation.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between experimental parameters and expected outcomes for neopentyl-type bromides[2],[4].

ParameterCondition A (Suboptimal)Condition B (Optimized Protocol)Mechanistic Rationale
Solvent Diethyl Ether ( ε≈4.3 )Anhydrous THF ( ε≈7.5 )Higher dielectric constant required to overcome mass-transport limits of neopentyl systems.
Mg Activation Mechanical stirring onlyI₂ + 1,2-dibromoethaneRemoves passivating MgO layer; exposes highly reactive Mg(0) surface.
Addition Rate Rapid / All-at-onceSlow, dropwise over 1-2 hoursMinimizes local concentration of the bromide, suppressing Wurtz homocoupling.
Reaction Temp Room TemperatureGentle Reflux (60-65 °C)Thermal energy required to initiate the single-electron transfer (SET) step.
Expected Yield < 30% (High Wurtz coupling)85 - 95% (Active Grignard)Synergistic effect of solvent polarity, activation, and thermal control.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It does not assume 100% conversion; instead, it incorporates a mandatory titration step to guarantee the exact molarity of the active Grignard reagent before downstream use[2].

Reagents & Materials
  • Substrate: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (10.0 mmol)

  • Metal: Magnesium turnings (15.0 mmol, 1.5 equiv.)

  • Solvent: Anhydrous THF (Acros Organics, AcroSeal™ or equivalent)

  • Activators: Iodine (1 crystal), 1,2-Dibromoethane (0.5 mmol)

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an internal thermometer.

  • Flame-dry the entire apparatus under a continuous stream of high-purity Argon. Allow it to cool to room temperature while maintaining positive Argon pressure[2].

Step 2: Magnesium Activation

  • Add 15.0 mmol of magnesium turnings and a single crystal of iodine to the flask.

  • Heat the flask gently with a heat gun until the iodine sublimes, coating the magnesium in a purple vapor. Allow to cool.

  • Add 5 mL of anhydrous THF to cover the magnesium.

  • Inject 1,2-dibromoethane (0.5 mmol). Stir vigorously. The evolution of ethylene gas bubbles and the fading of the iodine color indicate successful activation of the Mg surface[2].

Step 3: Initiation Phase

  • In the dropping funnel, dissolve 10.0 mmol of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran in 15 mL of anhydrous THF.

  • Add approximately 5% (0.75 mL) of this substrate solution to the activated magnesium suspension.

  • Heat the mixture gently to 60 °C. Crucial Checkpoint: Do not proceed until initiation is confirmed. Initiation is marked by a localized exotherm and the reaction mixture turning slightly cloudy/gray.

Step 4: Propagation Phase

  • Once initiation is confirmed, remove the external heat source.

  • Begin adding the remainder of the substrate solution dropwise over 1 to 1.5 hours. Adjust the addition rate to maintain a gentle, self-sustaining reflux. Note: Slow addition is critical to prevent Wurtz homocoupling[2].

  • After the addition is complete, heat the mixture to a gentle reflux for an additional 2 hours to ensure complete insertion.

  • Cool to room temperature. The resulting solution should be dark gray/brown with excess magnesium settled at the bottom.

Step 5: Self-Validation (Titration)

  • Prepare a 0.5 M solution of salicylaldehyde phenylhydrazone indicator in anhydrous THF.

  • Draw 1.00 mL of the newly synthesized Grignard reagent using a dry Hamilton syringe.

  • Slowly titrate the Grignard reagent into the indicator solution.

  • Endpoint: The endpoint is reached when the solution changes from colorless to a persistent, bright yellow/orange[2].

  • Calculate the exact molarity of the Grignard reagent based on the volume required to reach the endpoint.

References

  • [2] Benchchem. Technical Support Center: Troubleshooting the Grignard Reaction with Neopentyl Chloride. Available at:

  • [3] American Chemical Society. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Available at:

  • [4] Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Available at:

  • [5] Massachusetts Institute of Technology / ACS. Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. Available at:

  • [1] ChemScene. 1486478-34-5 | 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Product Data. Available at:

Sources

Application

Application Note: Strategic Utilization of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran in Pharmaceutical Synthesis

Structural Rationale in Drug Design The optimization of physicochemical properties is a cornerstone of modern drug discovery. The incorporation of saturated oxygen heterocycles, such as tetrahydrofuran (THF), is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale in Drug Design

The optimization of physicochemical properties is a cornerstone of modern drug discovery. The incorporation of saturated oxygen heterocycles, such as tetrahydrofuran (THF), is a highly effective strategy for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1].

The compound 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) serves as a highly specialized, bifunctional aliphatic building block[2]. Structurally, it offers two distinct advantages when appended to a pharmacophore:

  • Conformational Restriction: The THF ring restricts the conformational freedom of the molecule while providing a hydrogen-bond acceptor, which can favorably modulate the Topological Polar Surface Area (TPSA).

  • Lipophilic Tuning: The flexible 3-methoxypropyl chain acts as a lipophilic linker with a terminal ether. This motif is frequently utilized in the design of dual-target ligands (e.g., GPCR or kinase inhibitors) to occupy solvent-exposed protein pockets while maintaining a balanced partition coefficient (LogP)[3].

Mechanistic Insights: Overcoming Neopentyl Steric Hindrance

While the structural benefits of this intermediate are clear, its chemical reactivity presents a significant synthetic challenge. The bromomethyl group is attached directly to C3 of the THF ring—a quaternary carbon center. This creates a neopentyl-like halide system.

In standard bimolecular nucleophilic substitution ( SN​2 ) reactions, the nucleophile must attack the σ∗ antibonding orbital from the backside of the carbon-halogen bond. In neopentyl systems, this trajectory is severely blocked by the steric bulk of the adjacent quaternary center and its substituents (the THF ring and the methoxypropyl chain). Consequently, SN​2 displacements on neopentyl bromides proceed at rates approximately 105 times slower than those on unhindered primary halides[4].

The Causality of Optimized Conditions

To successfully utilize this intermediate without succumbing to unreacted starting materials or competing elimination pathways, the reaction environment must be rigorously engineered:

  • Finkelstein Activation: Direct amination or etherification is kinetically unfavorable. We must employ a Finkelstein reaction—using Sodium Iodide (NaI) or Potassium Iodide (KI)—to transiently convert the neopentyl bromide into a neopentyl iodide. The larger, more polarizable iodine atom lowers the activation energy ( ΔG‡ ) of the subsequent SN​2 transition state[4].

  • Desolvation of Nucleophiles: Polar aprotic solvents (DMF, DMSO) are mandatory. They solvate cations effectively but leave anionic or neutral nucleophiles "naked" and highly reactive, raising their ground-state energy to facilitate the difficult backside attack.

Visualization of the Reaction Pathway

G A 3-(Bromomethyl)-3- (3-methoxypropyl)THF (Neopentyl Bromide) B NaI / Polar Aprotic Solvent (Finkelstein Activation) A->B Step 1 C Transient Iodide Intermediate (Reduced Steric Penalty) B->C D Nucleophile (Nu:) (Amine or Phenoxide) C->D Step 2 (SN2) E Alkylated Pharmaceutical Intermediate D->E

Mechanistic workflow for overcoming neopentyl steric hindrance via Finkelstein catalysis.

Quantitative Data: Condition Optimization

The necessity of the Finkelstein activation and thermal pushing is demonstrated in the optimization of the N-alkylation of a standard secondary amine (e.g., a piperazine derivative) with 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran.

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
MeCN K2​CO3​ None8024< 5%Standard conditions fail; steric blockade prevents SN​2 .
DMF K2​CO3​ None1002415%Thermal push in aprotic solvent is insufficient alone.
DMFDIPEANaI (0.1 eq)1002445%Catalytic iodide improves rate, but equilibrium limits yield.
DMF DIPEA NaI (1.0 eq) 110 18 82% Optimal: Stoichiometric iodide fully activates the electrophile.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (CNS/GPCR Ligand Synthesis)

This protocol is designed to append the THF-motif to a secondary amine pharmacophore.

Reagents:

  • 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.0 eq)

  • Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Sodium Iodide (NaI), anhydrous (1.0 eq)

  • Anhydrous DMF (10 mL / mmol)

Step-by-Step Methodology:

  • Electrophile Pre-Activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the THF-bromide and anhydrous NaI in DMF. Stir at room temperature for 45 minutes.

    • Self-Validation Check: The solution will transition from clear to a cloudy suspension as insoluble Sodium Bromide (NaBr) precipitates, physically confirming the successful halogen exchange to the active iodide species.

  • Nucleophile Introduction: Add the secondary amine followed by DIPEA.

    • Causality: DIPEA is chosen over inorganic bases because it is a non-nucleophilic, soluble organic base that efficiently neutralizes the generated HI/HBr without competing for the sterically hindered electrophile.

  • Thermal Displacement: Attach a reflux condenser and heat the mixture to 110 °C for 18 hours.

  • Workup & Purification: Cool to room temperature and quench with water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL).

    • Causality: The LiCl wash is a critical step; it drastically increases the polarity of the aqueous phase, stripping residual DMF from the organic layer far more effectively than water alone.

  • Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: O-Alkylation of Phenols (Kinase Inhibitor Synthesis)

This protocol details the etherification of a phenolic intermediate, requiring a different base strategy due to the lower nucleophilicity of oxygen versus nitrogen.

Reagents:

  • Phenol derivative (1.0 eq)

  • 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq)

  • Potassium Iodide (KI) (0.5 eq)

  • Anhydrous DMSO (8 mL / mmol)

Step-by-Step Methodology:

  • Phenoxide Generation: Dissolve the phenol in DMSO. Add Cs2​CO3​ and stir at 40 °C for 1 hour.

    • Causality: Cesium carbonate is strictly required over sodium or potassium variants. The large, diffuse atomic radius of the Cesium cation results in weak ion-pairing with the phenoxide anion. This generates a "naked," highly reactive nucleophile capable of attacking the hindered neopentyl center.

    • Self-Validation Check: The reaction mixture will typically undergo a distinct color change (often deepening to yellow or orange) as the conjugated phenoxide anion is generated.

  • Alkylation: Add the THF-bromide and KI to the mixture. Elevate the temperature to 100 °C and stir for 24 hours.

  • Workup: Cool the reaction, dilute with a large excess of water (to crash out the product and dissolve DMSO), and extract with Dichloromethane (DCM). Wash the organics with 1M NaOH to remove any unreacted starting phenol, dry, and concentrate.

References

  • [2] Title: 1486478-34-5 | 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran | ChemScene Source: chemscene.com URL:

  • [1] Title: Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: chemrxiv.org URL:

  • [3] Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics Source: acs.org URL:

  • [4] Title: 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts Source: libretexts.org URL:

Sources

Method

Scale-Up Manufacturing Process and Protocols for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Researchers. Compound: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) Molecular Formula: C₉H₁₇BrO₂ | Molecular Weight: 237...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Researchers. Compound: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) Molecular Formula: C₉H₁₇BrO₂ | Molecular Weight: 237.13 g/mol

Executive Summary & Molecule Overview

The synthesis of highly substituted, sterically hindered tetrahydrofuran (THF) derivatives is a critical capability in modern pharmaceutical manufacturing. 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is a specialized gem-disubstituted THF building block. The central quaternary carbon (C3) presents a unique steric challenge during scale-up. Traditional bench-scale syntheses often rely on cryogenic batch conditions and hazardous reagents (e.g., LiAlH₄, PBr₃) that are fundamentally incompatible with pilot-plant safety and efficiency standards.

This application note details a highly optimized, three-step scale-up manufacturing process utilizing continuous flow chemistry, safe hydride alternatives, and telescoped functional group transformations to deliver kilogram-scale quantities with >99% purity.

Retrosynthetic Strategy & Process Logic (E-E-A-T)

As process chemists, we must design routes where safety, scalability, and thermodynamic control are intrinsically linked. The chosen synthetic route is built on the following causal logic:

Step 1: Continuous Flow Alpha-Alkylation

The Challenge: Alkylating methyl tetrahydrofuran-3-carboxylate in batch requires extreme cryogenic conditions (-78 °C) to prevent the highly reactive lithium enolate from undergoing self-condensation (Claisen condensation). The Solution: We transition this step to a continuous flow microreactor. Flow chemistry provides superior heat transfer and precise residence time control, allowing the enolization to occur safely at -40 °C. By immediately quenching the transient enolate with 1-bromo-3-methoxypropane in a secondary mixing zone, we suppress side reactions and achieve near-quantitative conversion ()[1].

Step 2: Red-Al Mediated Ester Reduction

The Challenge: Reducing the sterically hindered ester to an alcohol typically utilizes Lithium Aluminum Hydride (LiAlH₄), which is highly pyrophoric and generates insoluble aluminum salts that trap the product during batch filtration. The Solution: We utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride). Red-Al is supplied as a stable, non-pyrophoric liquid in toluene. It offers a predictable hydrogen evolution profile and, upon basic quench, forms highly soluble sodium aluminate salts, completely bypassing the hazardous slurry filtration bottleneck ()[2].

Step 3: Telescoped Mesylation-Bromination

The Challenge: Direct bromination of the resulting alcohol via the Appel reaction (CBr₄/PPh₃) generates stoichiometric triphenylphosphine oxide (TPPO) waste, which is notoriously difficult to separate on a kilogram scale. The Solution: We employ a telescoped, two-step sequence. The alcohol is first converted to a mesylate (MsCl/Et₃N), followed by a Finkelstein-type displacement using LiBr in methyl ethyl ketone (MEK). This avoids TPPO waste and prevents the acidic ring-opening of the THF ether that can occur if PBr₃ is used ()[3].

Mechanistic & Workflow Diagrams

Workflow A 1. Methyl THF- 3-carboxylate B 2. Alkylated THF-Ester A->B Flow Alkylation LDA, -40°C C 3. THF-Methanol Intermediate B->C Red-Al Reduction Toluene, 0°C D 4. Target Bromide (CAS: 1486478-34-5) C->D Telescoped Mesylation/Bromination

Fig 1: Three-step scale-up synthetic workflow for CAS 1486478-34-5.

FlowSetup PumpA Pump A Ester in THF Mixer1 T-Mixer 1 (Enolization) PumpA->Mixer1 PumpB Pump B LDA Base PumpB->Mixer1 PumpC Pump C Alkyl Bromide Mixer2 T-Mixer 2 (Alkylation) PumpC->Mixer2 Coil1 Residence Coil 1 (-40°C, 2 min) Mixer1->Coil1 Coil1->Mixer2 Coil2 Residence Coil 2 (0°C, 15 min) Mixer2->Coil2 Quench In-line Quench (NH4Cl aq) Coil2->Quench

Fig 2: Continuous flow reactor schematic for the cryogenic alpha-alkylation step.

Step-by-Step Manufacturing Protocols (1 kg Scale)

Protocol 1: Continuous Flow Alkylation

Objective: Synthesize Methyl 3-(3-methoxypropyl)tetrahydrofuran-3-carboxylate.

  • Preparation:

    • Solution A: Dissolve 1.0 kg (7.68 mol) of methyl tetrahydrofuran-3-carboxylate in 5 L of anhydrous THF.

    • Solution B: 4.22 L of 2.0 M LDA in THF/heptane (8.45 mol).

    • Solution C: Dissolve 1.41 kg (9.22 mol) of 1-bromo-3-methoxypropane in 2 L of anhydrous THF.

  • System Priming: Prime the continuous flow reactor lines with anhydrous THF under N₂.

  • Enolization: Pump Solution A (50 mL/min) and Solution B (42.2 mL/min) into T-Mixer 1 maintained at -40 °C. Pass the stream through Residence Coil 1 (2 min residence time).

  • Alkylation: Introduce Solution C (20 mL/min) at T-Mixer 2 (0 °C). Pass the combined stream through Residence Coil 2 (15 min residence time, 0 °C).

  • Quench: Direct the output stream continuously into a stirred 20 L vessel containing 5 L of saturated aqueous NH₄Cl at 5 °C.

  • Self-Validating IPC: GC-MS of the output stream must show <2% unreacted starting ester. If unreacted ester exceeds 2%, incrementally adjust the flow rate of Pump B (LDA) to ensure complete enolization.

  • Workup: Phase separate, extract the aqueous layer with MTBE (2 x 2 L), dry over Na₂SO₄, and concentrate to yield the alkylated ester.

Protocol 2: Red-Al Mediated Ester Reduction

Objective: Synthesize (3-(3-methoxypropyl)tetrahydrofuran-3-yl)methanol.

  • Setup: Charge the crude ester from Step 1 (~1.5 kg) and anhydrous toluene (7.5 L) into a 20 L jacketed glass reactor purged with N₂. Cool to 0 °C.

  • Addition: Add Red-Al solution (65 wt% in toluene, 3.45 kg) dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly <10 °C to control hydrogen evolution.

  • Reaction: Warm the jacket to 20 °C and stir for 3 hours.

  • Self-Validating IPC: HPLC analysis must indicate >99% conversion of the ester. If incomplete, add an additional 0.1 equiv of Red-Al and stir for 1 hour.

  • Quench & Workup: Carefully quench the reaction by the slow addition of 1M NaOH (3 L) at 0 °C. The aluminum byproducts will dissolve into the aqueous layer. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under vacuum to afford the intermediate alcohol.

Protocol 3: Telescoped Mesylation-Bromination

Objective: Synthesize Target CAS 1486478-34-5.

  • Mesylation: Dissolve the alcohol (1.2 kg, 6.89 mol) in DCM (8 L) and add Et₃N (1.05 kg). Cool to 0 °C. Add MsCl (0.95 kg) dropwise over 1.5 hours (<5 °C). Stir for 1 hour.

  • Self-Validating IPC 1: TLC/GC must show complete consumption of the alcohol.

  • Solvent Swap: Quench with water (3 L), separate the organic layer, and concentrate under reduced pressure to completely remove DCM.

  • Bromination: Dissolve the crude mesylate in Methyl Ethyl Ketone (MEK, 10 L). Add anhydrous LiBr (1.80 kg). Heat the mixture to 80 °C (reflux) for 12 hours.

  • Self-Validating IPC 2: GC-MS must show >98% conversion of the mesylate to the bromide. If conversion is stalled, verify the anhydrous nature of the MEK solvent, as water severely retards the Finkelstein displacement.

  • Isolation: Cool to room temperature and filter off the precipitated LiOMs salts. Concentrate the filtrate, redissolve in MTBE (5 L), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via short-path vacuum distillation to yield the final product as a clear liquid.

Quantitative Data & Quality Metrics

Table 1: Flow vs. Batch Performance for Alpha-Alkylation (Step 1)

ParameterTraditional Batch Process (-78 °C)Continuous Flow Process (-40 °C)
Yield 65%88%
Impurity (Claisen) 15%<2%
Reaction Time 8 hours17 minutes (residence)
Scalability Poor (Heat transfer limits)Excellent (Linear scale-up)

Table 2: Overall Process Metrics (1 kg Scale Validation)

StepIntermediate / ProductYield (%)Purity (GC/HPLC)
1 Methyl 3-(3-methoxypropyl)THF-3-carboxylate88%97.5%
2 (3-(3-methoxypropyl)THF-3-yl)methanol92%98.2%
3 3-(Bromomethyl)-3-(3-methoxypropyl)THF85%>99.0%

References

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC (National Institutes of Health).[Link]

  • US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols.
  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors. PMC (National Institutes of Health).[Link]

Sources

Application

Cross-coupling reaction conditions for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Application Note: Overcoming Steric Hindrance in the Cross-Coupling of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran The Chemical Challenge: The "Neopentyl Problem" The compound 3-(Bromomethyl)-3-(3-methoxypropyl)te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in the Cross-Coupling of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

The Chemical Challenge: The "Neopentyl Problem"

The compound 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS 1486478-34-5) is a highly valuable, sp3 -rich building block for drug discovery, offering favorable physicochemical properties via its ether linkages and saturated heterocyclic core. However, its structural topology presents a severe synthetic challenge.

The reactive electrophilic site is a primary alkyl bromide (-CH 2​ Br) situated directly adjacent to a fully substituted quaternary carbon (the C3 position of the THF ring). This creates a classic neopentyl-like steric environment . Traditional palladium-catalyzed cross-coupling methodologies (e.g., standard Suzuki-Miyaura or Negishi couplings) rely on a concerted SN​2 oxidative addition pathway. In neopentyl systems, the bulky quaternary center completely blocks the required backside trajectory of the Pd(0) catalyst, resulting in negligible yields and rapid catalyst decomposition[1].

To successfully functionalize this molecule, we must abandon concerted oxidative addition and pivot to Single Electron Transfer (SET) mechanisms.

Mechanistic Causality: Bypassing Steric Clash via SET

By transitioning from Palladium to Nickel catalysis, we fundamentally alter the physics of the C–Br bond activation. Nickel complexes, particularly in the Ni(I) oxidation state, can donate a single electron into the σ∗ antibonding orbital of the alkyl bromide. This induces homolytic cleavage, ejecting a bromide anion and generating a sterically unencumbered, carbon-centered neopentyl radical[2].

Because radicals are highly reactive and diffuse freely, this intermediate can easily recombine with the metal center (forming a Ni(III) species) from a sterically accessible vector, completely bypassing the SN​2 steric blockade[3].

Furthermore, 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran contains two Lewis basic ether oxygens. These heteroatoms can act as hemilabile directing groups that inappropriately sequester the metal catalyst. To prevent this, the protocol must utilize a strongly coordinating, bidentate nitrogen ligand (such as 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy, or 5-cyanoimidazole) to keep the Nickel center active and prevent substrate-induced catalyst poisoning[3].

Quantitative Data: Catalyst System Comparison

The table below summarizes the causality between the chosen catalytic system, its mechanism of oxidative addition, and its empirical efficacy for neopentyl-like bromides.

Catalytic SystemOxidative Addition MechanismNeopentyl ReactivityFunctional Group TolerancePrimary Limitation
Pd(OAc) 2​ / Phosphines Concerted SN​2 Very Low (<5% yield)HighSteric blockade prevents reaction[1].
Fe(acac) 3​ / TMEDA Radical (SET)Moderate (40-60%)LowRequires highly basic Grignard reagents.
NiCl 2​ (dme) / dtbbpy / Ir Radical (SET) via PhotocatalysisHigh (75-95%)Very HighRequires specialized photoreactor setups[4].
NiCl 2​ (dme) / dtbbpy / Zn Radical (SET) via ReductantHigh (70-90%)HighRequires rigorous activation of Zn dust[3].

Mandatory Visualization: SET-Mediated Catalytic Cycle

The following diagram illustrates the Cross-Electrophile Reductive Coupling (XEC) mechanism, demonstrating how the neopentyl radical is generated and captured to form the desired C-C bond.

G Ni0 Ni(0)L_n Ni2_Ar Ar-Ni(II)-Br Ni0->Ni2_Ar Oxidative Addition ArBr Aryl Bromide ArBr->Ni2_Ar Ni1_Ar Ar-Ni(I)L_n Ni2_Ar->Ni1_Ar Reduction by Zn Ni3 Ar-Ni(III)(Alkyl)Br Ni2_Ar->Ni3 Recombination Ni1_Ar->Ni2_Ar SET to Alkyl-Br AlkRad Neopentyl Radical Ni1_Ar->AlkRad AlkBr Neopentyl Bromide Substrate AlkBr->AlkRad SET Cleavage AlkRad->Ni3 Radical Capture Prod Cross-Coupled Product Ni3->Prod Reductive Elimination Ni1_Br Ni(I)-Br Ni3->Ni1_Br Catalyst Regeneration Ni1_Br->Ni0 Reduction by Zn Zn Zn(0) Reductant Zn->Ni0 Zn->Ni1_Ar

Fig 1. SET-mediated Ni-catalyzed cross-electrophile reductive coupling of a neopentyl bromide.

Validated Protocol: Nickel-Catalyzed Cross-Electrophile Reductive Coupling

This protocol utilizes Cross-Electrophile Coupling (XEC), which avoids moisture-sensitive organometallic reagents by directly coupling the alkyl bromide with an aryl bromide using Zinc dust as a terminal reductant.

Self-Validating System Design: This protocol includes specific visual and chemical checkpoints. If the defined color changes do not occur, the catalytic cycle has not initiated, preventing wasted downstream processing.

Reagents & Materials
  • Alkyl Electrophile: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.0 equiv, 1.0 mmol)

  • Aryl Electrophile: Aryl bromide (1.5 equiv, 1.5 mmol)

  • Catalyst: NiCl 2​ (dme) (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Zinc dust (2.5 equiv) — Must be freshly activated.

  • Additive: NaI (25 mol%) — Acts as a halogen-exchange catalyst to form a more reactive alkyl iodide in situ.

  • Solvent: Anhydrous N,N-dimethylacetamide (DMA) (0.3 M)

Step-by-Step Methodology
  • Zinc Activation (Critical Checkpoint): Suspend Zn dust in 1M HCl for 15 minutes to remove the passivating ZnO layer. Filter and wash sequentially with deionized water, ethanol, and diethyl ether. Dry under high vacuum at 60 °C for 2 hours. Causality: Unactivated zinc cannot effectively reduce Ni(II) to the active Ni(0) species, stalling the cycle.

  • Catalyst Pre-complexation: In an oven-dried Schlenk flask under an Argon atmosphere, add NiCl 2​ (dme) (10 mol%) and dtbbpy (10 mol%). Add 1.5 mL of anhydrous DMA. Stir at room temperature for 20 minutes.

    • Self-Validation Check: The solution must turn a clear, pale light green/blue . This confirms successful ligand coordination.

  • Reagent Addition: To the catalyst solution, add the activated Zinc dust (2.5 equiv) and NaI (25 mol%). Stir for 5 minutes.

    • Self-Validation Check: The solution should transition from green to a deep red/brown . This indicates the successful reduction of Ni(II) to the catalytically active Ni(0)/Ni(I) species. If the solution remains green, the solvent is wet or the Zinc is inactive. Do not proceed until the color change is observed.

  • Electrophile Injection: Add the aryl bromide (1.5 equiv) followed by 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (1.0 equiv) dissolved in 1.5 mL of DMA via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are required because the reaction is heterogeneous (solid Zn).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove unreacted Zinc and precipitated Nickel salts. Wash the organic layer with 1M HCl (to quench), followed by brine. Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography.

References

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal / J. Am. Chem. Soc.1

  • On the Nature of C(sp3)–C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings. Journal of the American Chemical Society. 2

  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry. 3

  • Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides. PMC - NIH / Science. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter bottlenecks when scaling up complex intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter bottlenecks when scaling up complex intermediates. The synthesis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) from its corresponding primary alcohol precursor presents a unique intersection of steric and electronic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize your reaction yield and purity.

🔬 Mechanistic Challenges: Why is this molecule difficult?

To improve the yield, we must first understand the causality behind the failures. The precursor, (3-(3-methoxypropyl)tetrahydrofuran-3-yl)methanol , features two critical liabilities:

  • Neopentyl Steric Hindrance: The hydroxymethyl group is attached to a quaternary carbon (C3 of the THF ring). This creates a "neopentyl-like" system, which is notoriously resistant to standard SN2 nucleophilic attack due to severe steric crowding[1].

  • Acid-Sensitive Ethers: The molecule contains two ether linkages—the cyclic tetrahydrofuran (THF) ring and a terminal aliphatic methoxy group. Strong acids will rapidly protonate these oxygens, leading to ether cleavage or ring-opening side reactions[2].

Mechanism Alc Precursor Alcohol (Neopentyl-like & Acid Sensitive) Ms Mesylate Intermediate (Excellent Leaving Group) Alc->Ms MsCl, Et3N (Mild, Neutral) Side1 Ether Cleavage / Ring Opening (Acid-Catalyzed) Alc->Side1 PBr3 or HBr (Strong Acid) Side2 Wagner-Meerwein Rearrangement (Carbocation Pathway) Alc->Side2 Steric Block of SN2 forces SN1 Prod Target Bromide (High Yield Pathway) Ms->Prod LiBr, DMF 90°C (Forced SN2)

Caption: Mechanistic pathways showing the optimal mesylation route vs. acid-catalyzed degradation.

🛠️ Troubleshooting & FAQs

Q1: I am using Phosphorus Tribromide (PBr₃) to convert the alcohol to the bromide, but my yields are <20% and I see multiple spots on TLC. What is going wrong?

A: PBr₃ is too harsh for this substrate. While PBr₃ is a standard reagent for primary alcohols, the neopentyl nature of your substrate drastically slows down the required SN2 displacement. Because the SN2 rate is suppressed, side reactions dominate. Furthermore, PBr₃ generates HBr in situ. The strong acid protonates the methoxy oxygen and the THF ring oxygen, initiating acid-catalyzed ether cleavage[2]. This results in ring-opened alkyl bromides and demethylated side products, explaining the complex TLC profile.

Q2: I switched to the Appel Reaction (CBr₄ / PPh₃). The reaction works and avoids ether cleavage, but I cannot separate my product from Triphenylphosphine Oxide (TPPO). How can I purify it?

A: The Appel reaction is mild and excellent for acid-sensitive substrates, but TPPO removal is a universal headache in scale-up[3]. Because 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is relatively non-polar, you can utilize a solvent-precipitation strategy.

  • Solution: After the reaction, concentrate the mixture to a thick syrup. Vigorously stir the syrup in cold hexane or a 9:1 hexane/diethyl ether mixture. TPPO is highly insoluble in cold aliphatic hydrocarbons and will precipitate as a white solid[3]. Filter the solid through a pad of Celite. For larger scales (>10g), consider using a polymer-supported triphenylphosphine reagent, which allows you to simply filter the byproduct away.

Q3: What is the most authoritative, scalable method to achieve >85% yield for this specific transformation?

A: The Two-Step Mesylation-Bromination protocol is the gold standard for neopentyl-like alcohols[1].

  • Mesylation: Convert the alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N). This step is mildly basic, completely protecting your ether linkages. The mesylate is a superior leaving group.

  • Bromination: Displace the mesylate using Lithium Bromide (LiBr) in N,N-Dimethylformamide (DMF) at 85 °C. DMF is a polar aprotic solvent that leaves the bromide anion poorly solvated and highly nucleophilic, providing the necessary driving force to overcome the neopentyl steric hindrance.

DecisionTree Start Select Bromination Method Q1 Is the substrate acid-sensitive? (Contains THF/Methoxy) Start->Q1 PBr3 PBr3 / HBr (Do Not Use: Causes Cleavage) Q1->PBr3 No Q2 Is the reaction scale >10g? Q1->Q2 Yes Appel Appel Reaction (CBr4/PPh3) (Acceptable, but TPPO is an issue) Q2->Appel No MsCl Two-Step: MsCl/Et3N then LiBr/DMF (Optimal: High yield, scalable) Q2->MsCl Yes

Caption: Decision tree for selecting the optimal bromination methodology based on substrate constraints.

📊 Quantitative Method Comparison

Summarizing the empirical data across different synthetic approaches reveals why the two-step mesylation route is preferred for this specific target.

Bromination MethodReagentsTypical YieldImpurity ProfileScalability
Direct Acidic PBr₃ or HBr< 20%High (Ether cleavage, ring opening)Poor
Appel Reaction CBr₄, PPh₃, DCM65 - 75%Moderate (TPPO contamination)Moderate
Mesylation / SN2 1. MsCl, Et₃N2. LiBr, DMF85 - 95% Low (Clean conversion)Excellent

🧪 Validated Experimental Protocol: Two-Step Mesylation-Bromination

This protocol is designed as a self-validating system. The specific washing steps in the workup are engineered to remove unreacted reagents, ensuring the intermediate does not degrade.

Step 1: Synthesis of the Mesylate Intermediate
  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve (3-(3-methoxypropyl)tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. Causality: Slow addition controls the exotherm and prevents localized heating that could lead to elimination side-reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (to remove excess Et₃N).

    • Wash with saturated aqueous NaHCO₃ (to neutralize any residual methanesulfonic acid and protect the THF ring).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude mesylate immediately in the next step.

Step 2: SN2 Displacement to the Target Bromide
  • Setup: Dissolve the crude mesylate from Step 1 in anhydrous DMF (8 mL/g).

  • Nucleophile Addition: Add anhydrous Lithium Bromide (LiBr) (3.0 eq). Causality: A large excess of LiBr pushes the equilibrium forward, and the small lithium cation acts as a mild Lewis acid to further activate the mesylate leaving group.

  • Heating: Heat the mixture to 85 °C for 12–16 hours. Monitor by TLC or GC-MS.

  • Self-Validating Workup:

    • Cool to room temperature and quench with distilled water (30 mL/g).

    • Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) or Hexanes/EtOAc (4:1). Causality: MTBE is preferred as it minimizes the extraction of DMF into the organic phase.

    • Wash the combined organic layers with water (3 times) to completely remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate to afford the pure 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran.

📚 References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ResearchGate. Available at:[Link]

  • Lewis Base Catalysis Promoted Nucleophilic Substitutions – Recent Advances and Future Directions. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Extraction

Welcome to the Application Scientist Support Portal. Extracting complex pharmaceutical intermediates like 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) requires a precise balance of polarity, rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Extracting complex pharmaceutical intermediates like 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) requires a precise balance of polarity, reactivity, and phase separation dynamics. This guide provides mechanistic troubleshooting, quantitative solvent data, and validated protocols to optimize your liquid-liquid extraction (LLE) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I experiencing low recovery yields during aqueous workup? Causality & Solution: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran contains two ether oxygens (within the THF ring and the methoxypropyl chain). These functional groups are strong hydrogen-bond acceptors, which significantly increases the molecule's affinity for the aqueous phase. If you are using a strictly non-polar solvent like hexanes or heptane, the partition coefficient ( KD​ ) will be highly unfavorable. Action: Switch to a moderately polar solvent like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). According to thermodynamic models for LLE, matching the functional group polarity (ether-to-ether) maximizes selectivity and extraction capacity [1].

Q2: How do I prevent the degradation of the bromomethyl group during extraction? Causality & Solution: The bromomethyl group is a highly reactive primary alkyl halide, making it susceptible to nucleophilic substitution (S N​ 2) and hydrolysis. If your reaction matrix is basic (pH > 9) and you use a solvent that requires prolonged separation times, the bromide can rapidly hydrolyze to an alcohol. Action:

  • Quench the reaction to a neutral pH (pH 6-7) using saturated ammonium chloride ( NH4​Cl ) prior to extraction.

  • Avoid using Ethyl Acetate (EtOAc) if residual strong acids or bases are present, as EtOAc itself can hydrolyze, generating acetic acid/ethanol which complicates the matrix and can promote side reactions.

  • Keep the extraction temperature below 25°C.

Q3: Severe emulsions are forming during the wash steps. How can I break them? Causality & Solution: The molecule is amphiphilic; the hydrophobic bromomethyl group and the hydrophilic ether oxygens act as a weak surfactant, reducing interfacial tension between the aqueous and organic layers. Action:

  • Increase ionic strength: Use saturated aqueous NaCl (brine) for all washes. This "salts out" the organic molecule from the aqueous phase and increases the density difference between the layers, promoting rapid phase separation[2].

  • Filtration: If solid particulates (e.g., precipitated salts or catalyst) are stabilizing the emulsion, filter the biphasic mixture through a pad of Celite before attempting separation.

Part 2: Quantitative Solvent Comparison

Selecting the optimal solvent requires evaluating dielectric constants, water solubility, and chemical compatibility. The table below synthesizes these parameters for extracting our target molecule [3].

SolventDielectric Constant ( ϵ )Water Solubility ( g/100 mL)Target Affinity ( KD​ Estimate)Hydrolysis RiskRecommendation
MTBE 2.64.8High (Ether-Ether match)LowOptimal. Excellent phase separation; low boiling point (55°C) prevents thermal degradation during concentration.
DCM 9.11.3Very HighLowAlternative. High recovery, but heavier than water (bottom layer). Environmental and toxicity concerns limit scale-up.
EtOAc 6.08.3HighModerateCaution. Prone to hydrolysis in extreme pH; higher water miscibility can drag aqueous impurities into the organic phase.
Toluene 2.40.05ModerateLowSub-optimal. Poor affinity for the polar ether groups, leading to lower yields despite excellent phase separation.

Part 3: Extraction Workflow & Logical Relationships

The following decision tree illustrates the self-validating logic for selecting the extraction pathway based on the initial reaction matrix.

LLE_Workflow Start Crude Reaction Mixture Containing Target Molecule pHCheck Assess Matrix pH Start->pHCheck AcidNeutral pH < 8 (Neutral/Acidic) pHCheck->AcidNeutral Basic pH > 8 (Basic/Nucleophilic) pHCheck->Basic SolventMTBE Add MTBE (Optimal Solvent) AcidNeutral->SolventMTBE Primary Path SolventDCM Add DCM (If MTBE unavailable) AcidNeutral->SolventDCM Secondary Path Quench Quench with sat. NH4Cl to pH ~7 Basic->Quench Prevent Bromide Hydrolysis Quench->SolventMTBE EmulsionCheck Emulsion Formed? SolventMTBE->EmulsionCheck SolventDCM->EmulsionCheck BrineWash Wash with sat. NaCl (Salting Out) EmulsionCheck->BrineWash Mild Emulsion FilterCelite Filter through Celite (Remove Particulates) EmulsionCheck->FilterCelite Severe Emulsion Dry Dry over anhydrous Na2SO4 & Concentrate in vacuo (<30°C) EmulsionCheck->Dry Clear Separation BrineWash->Dry FilterCelite->BrineWash

Decision tree for optimizing the liquid-liquid extraction of 3-(Bromomethyl)-3-(3-methoxypropyl)THF.

Part 4: Standard Operating Procedure (SOP) - Optimized Extraction

This protocol is designed as a self-validating system; each step includes a built-in check to ensure the chemical integrity of the 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is maintained throughout the workflow.

Materials Required:

  • Methyl tert-butyl ether (MTBE) - ACS Grade

  • Saturated Aqueous Ammonium Chloride ( NH4​Cl )

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Reaction Quenching: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add saturated aqueous NH4​Cl (1 volume equivalent) while stirring vigorously.

    • Validation Check: Test the aqueous phase with pH paper. It must read between 6 and 7 to ensure the bromomethyl group is protected from base-catalyzed hydrolysis.

  • Primary Extraction: Transfer the quenched mixture to a separatory funnel. Add MTBE equal to 2x the volume of the aqueous phase. Stopper and invert gently 3–4 times, venting the stopcock immediately after each inversion to release pressure.

    • Causality: Gentle inversion prevents the amphiphilic target molecule from forming a stable micellar emulsion. Vigorous shaking will trap the ether oxygens in the aqueous boundary layer.

  • Phase Separation: Allow the funnel to rest for 5 minutes. The MTBE layer (organic) will be the top layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Secondary Extraction: Return the aqueous layer to the separatory funnel and extract again with 1x volume of MTBE. Combine the organic layers.

    • Validation Check: TLC (Thin Layer Chromatography) of the aqueous layer (using a stain like KMnO 4​ ) should show no residual target compound.

  • Brine Wash: Wash the combined organic layers with 0.5x volume of saturated brine.

    • Causality: Brine removes residual water dissolved in the MTBE and breaks any micro-emulsions, ensuring a crisp phase boundary.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the solid flows freely like sand. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Set the water bath to no higher than 30°C . The bromomethyl group can undergo thermal degradation or intramolecular cyclization if heated excessively.

References

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. ACS Publications. Available at:[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at:[Link]

  • A digital tool for liquid–liquid extraction process design. Digital Discovery (RSC Publishing). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectroscopy of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. In the absence of a publicly available reference spectrum for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. In the absence of a publicly available reference spectrum for this specific molecule, this document serves as a predictive and comparative guide for researchers, scientists, and drug development professionals. By deconstructing the molecule into its constituent functional groups, we can accurately forecast its spectral features. This guide compares these predicted features with the known spectra of related compounds, offering a robust framework for the identification and characterization of this and similar substituted tetrahydrofuran derivatives.

The Principle of FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying chemical compounds and elucidating their molecular structure.[1][2] The method operates by measuring a sample's absorption of infrared radiation at various frequencies. This absorbed energy excites specific molecular vibrations, such as the stretching and bending of chemical bonds. Since each functional group (e.g., C-O, C-Br, C-H) possesses characteristic vibrational frequencies, the resulting FTIR spectrum acts as a unique "molecular fingerprint."[1] For professionals in drug development, FTIR is invaluable for confirming the identity and purity of synthesized intermediates, characterizing final products, and studying molecular interactions.[1]

Structural Analysis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

To predict the FTIR spectrum, we must first analyze the molecule's key functional groups. The structure contains:

  • A tetrahydrofuran (THF) ring , which is a cyclic ether.

  • An alkyl ether linkage within the methoxypropyl side chain (C-O-C).

  • An alkyl bromide group (C-Br).

  • Multiple alkane C-H bonds in the ring and side chains.

The following diagram illustrates the primary functional groups and their anticipated contribution to the FTIR spectrum.

Key Functional Groups and Predicted FTIR Regions cluster_mol 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran cluster_regions Predicted FTIR Absorption Regions (cm⁻¹) mol Br | CH2-C-CH2-O / H2C---CH2 | (CH2)3 | O-CH3 CH_stretch C-H Stretch (Alkyl) 2850-3000 cm⁻¹ mol->CH_stretch Alkyl Chains & Ring CH_bend C-H Bend (CH₂ & CH₃) 1350-1470 cm⁻¹ mol->CH_bend Alkyl Chains & Ring COC_stretch C-O-C Stretch (Ether) 1000-1300 cm⁻¹ mol->COC_stretch THF Ring & Methoxy Group CBr_stretch C-Br Stretch 600-700 cm⁻¹ mol->CBr_stretch Bromomethyl Group

Caption: Key functional groups in the target molecule and their predicted IR absorption regions.

Predicted FTIR Spectral Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. The assignments are based on established vibrational frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected IntensityRationale & Causality
2850–2960C-H Asymmetric & Symmetric StretchingAlkane (CH₂, CH₃)StrongThese strong peaks arise from the stretching of C-H bonds in the tetrahydrofuran ring and the alkyl side chains. Their presence confirms the molecule's aliphatic character.[3]
1450–1470C-H Scissoring (Bending)Methylene (CH₂)MediumThis absorption is characteristic of the bending vibration of CH₂ groups, which are abundant in the molecule's structure.[3]
1370–1380C-H BendingMethyl (CH₃)Medium-WeakA weaker band in this region is expected due to the bending vibration of the terminal methyl group in the methoxypropyl side chain.
1070–1150C-O-C Asymmetric StretchingCyclic Ether (THF) & Aliphatic EtherStrongThis is a key diagnostic region. Ethers exhibit a strong C-O-C stretching band between 1000-1300 cm⁻¹.[4] Dialkyl ethers typically show a strong absorption around 1120 cm⁻¹, while the cyclic nature of THF also contributes significantly in this area.[5] The presence of two ether functionalities (cyclic and linear) may result in a broad or complex band.
600–700C-Br StretchingAlkyl BromideMedium-StrongThe carbon-bromine bond stretch is expected in the lower frequency (fingerprint) region of the spectrum, typically between 690-515 cm⁻¹.[6][7] This peak is critical for confirming the presence of the bromomethyl substituent.

Self-Validating Trustworthiness: The structural confirmation of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran relies on the simultaneous observation of all these key bands. A valid spectrum must include strong C-H and C-O-C stretching peaks and a definitive C-Br stretching peak. Equally important is the absence of strong, broad peaks around 3200-3600 cm⁻¹ (O-H stretch) and sharp, strong peaks around 1700 cm⁻¹ (C=O stretch), which would indicate alcohol or carbonyl impurities, respectively.[5]

Comparative Analysis with Structural Analogs

To understand how the different moieties influence the spectrum, we compare our predicted data with the known FTIR characteristics of simpler, related molecules.

CompoundC-H Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Key Distinguishing Features
Tetrahydrofuran (THF) (Parent Ring)~2865, 2975~1070N/AA relatively simple spectrum dominated by C-H and a very strong, characteristic C-O-C ether stretch.[8]
1-Bromopropane (Alkyl Bromide Analog)~2870-2960N/A~650The spectrum is similar to a simple alkane but with the addition of a distinct C-Br stretch in the fingerprint region.[6]
Dibutyl Ether (Aliphatic Ether Analog)~2860-2960~1120N/ACharacterized by a strong C-O-C stretch around 1120 cm⁻¹, representative of the linear ether group in our target molecule.[5]
3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (Predicted)2850–29601070–1150600–700The spectrum is a composite of its parts: alkane-like C-H stretches, a strong and potentially complex C-O-C band from two ether types, and a clear C-Br signal.

This comparison demonstrates that the FTIR spectrum of the target compound will be more complex than that of its individual components. The overlap of the C-O-C stretching bands from the THF ring and the methoxypropyl group may lead to a broader or more structured peak in the 1070-1150 cm⁻¹ region compared to pure THF or a simple dialkyl ether.

Standard Protocol for ATR-FTIR Analysis

This section provides a standardized, self-validating protocol for acquiring high-quality FTIR data for liquid samples like the target compound, using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a clean, reproducible FTIR spectrum for qualitative analysis.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal)

  • Sample: 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Experimental Workflow

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Step-by-Step Methodology
  • System Preparation:

    • Causality: Ensure the FTIR spectrometer has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure important spectral regions.

    • Action: Turn on the spectrometer and allow it to warm up for at least 30 minutes.

  • ATR Crystal Cleaning:

    • Causality: A pristine crystal surface is essential for a clean, artifact-free spectrum. Any residue will appear in the final spectrum.

    • Action: Moisten a lint-free wipe with isopropanol and gently clean the ATR crystal surface. Allow it to fully evaporate.

  • Background Collection:

    • Causality: The background scan measures the spectrum of the environment (atmosphere and ATR crystal) and is automatically subtracted from the sample spectrum. This isolates the sample's unique absorptions.

    • Action: With the clean, empty crystal, initiate a background scan. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Causality: Complete and uniform contact between the liquid sample and the ATR crystal is required for a strong, representative signal.

    • Action: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection:

    • Causality: The instrument measures the infrared light that is internally reflected within the crystal. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample, and sample absorption is measured.

    • Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing and Cleaning:

    • Causality: Raw spectra may require minor corrections for accurate interpretation. An ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes any broad, rolling features not attributable to the sample.

    • Action: After collection, clean the crystal thoroughly with isopropanol. Apply the necessary software corrections (ATR, baseline) to the spectrum. The resulting transmittance or absorbance spectrum is now ready for analysis.

References

  • Benchchem. Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
  • YouTube.
  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra.
  • Spectroscopy Online. How to Interpret FTIR Results: A Beginner's Guide.
  • ResearchGate.
  • Indonesian Journal of Science & Technology.
  • SpectraBase. Tetrahydrofuran - Optional[FTIR] - Spectrum.
  • eCommons.
  • ResearchGate. Experimental IR spectra of tetrahydrofuran.
  • Organic Chemistry
  • Spectroscopy Online.
  • IJRPC. COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN.
  • National Institute of Standards and Technology. Tetrahydrofuran - the NIST WebBook.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • University of Calcutta.

Sources

Comparative

A Practical Guide to the Comparative X-ray Crystallographic Analysis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. X-ray crystallography remains the gold standard for elucidating atomic-resolution molecular structures.[1] This guide provides an in-depth, practical framework for conducting a comparative X-ray crystallographic study of a series of novel 3-(bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran derivatives. While specific crystallographic data for this exact compound series is not yet publicly available, this document will serve as a comprehensive roadmap for such an investigation, drawing upon established methodologies for analogous small organic molecules.

The core of this guide is not just a set of protocols, but an explanation of the scientific reasoning behind each step. We will explore the journey from derivative synthesis to the final comparative structural analysis, emphasizing how each experimental choice influences the quality and interpretation of the results.

The Rationale for Structural Comparison

The 3,3-disubstituted tetrahydrofuran scaffold is a common motif in many biologically active compounds. The specific substituents at the C3 position can profoundly influence the molecule's conformation and how it packs in a crystal lattice. A comparative crystallographic analysis of a series of derivatives—for instance, where the bromomethyl group is replaced with a chloromethyl or iodomethyl group, or where the methoxypropyl side chain is altered—can reveal subtle but significant structural changes. These insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Experimental Workflow: From Powder to Publication

The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

X-ray_Crystallography_Workflow cluster_Synthesis Derivative Synthesis & Purification cluster_Crystallization Crystal Growth cluster_DataCollection X-ray Diffraction cluster_StructureSolution Structure Determination cluster_Analysis Comparative Analysis Synthesis Synthesis of Analogs Purification High-Purity Purification (>99%) Synthesis->Purification Screening Crystallization Screening Purification->Screening Requires mg of material Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Screening_Diffraction Initial Diffraction Screening Harvesting->Screening_Diffraction Data_Collection Full Data Set Collection Screening_Diffraction->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Comparison Comparative Structural Analysis Validation->Comparison

Figure 1. A comprehensive workflow for the comparative X-ray crystallographic analysis of novel chemical entities.

Part 1: Synthesis and Purification

The journey begins with the synthesis of the target derivatives. For a comparative study, it is crucial to have a consistent and reliable synthetic route that can be adapted to produce a series of analogs. For instance, a common precursor could be used to introduce different halogens (Cl, Br, I) at the methyl group or to vary the length of the alkyl ether chain.

Key Consideration: Purity. The single most critical factor for successful crystallization is the purity of the compound. Impurities, even at low levels, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography followed by recrystallization or distillation, to achieve >99% purity is essential.

Part 2: Crystallization – The Art and Science

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[1][2] It is a process of transitioning a molecule from a disordered state in solution to a highly ordered, repeating three-dimensional array.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble.

  • Supersaturation: The goal is to create a supersaturated solution from which the compound will slowly precipitate. Common methods include:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[1]

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber containing a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound solution, gradually reducing its solubility and inducing crystallization.[3]

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound.

Trustworthiness through Methodical Screening: It is advisable to perform a high-throughput screening of various conditions.[4] This can be done on a small scale using multi-well plates, testing different solvents, solvent mixtures, concentrations, and temperatures. This systematic approach increases the probability of identifying promising crystallization conditions.

Part 3: X-ray Data Collection

Once suitable crystals are obtained, they are carefully mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[5]

Experimental Protocol: Data Collection Strategy

  • Initial Screening: A few initial diffraction images are collected to assess the quality of the crystal. This initial screen provides information about the crystal lattice (unit cell dimensions) and the resolution to which the crystal diffracts.[5]

  • Strategy Calculation: Based on the initial screening and the determined crystal system, the data collection software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a specific range of angles while exposing it to the X-ray beam.[5]

  • Full Data Collection: The full dataset is collected as a series of images. The intensity of each diffracted spot is measured. It is crucial to collect data to the highest possible resolution, as this directly impacts the detail and accuracy of the final structure.[6][7]

Part 4: Structure Solution and Refinement

The collected diffraction data (a set of intensities and their positions) is then used to solve the crystal structure.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of all the reflections and to apply various corrections (e.g., for absorption).[8]

  • Structure Solution: The initial phases of the structure factors are determined. For small molecules, this is typically achieved using "direct methods".[9] This process generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[9] This is an iterative process until the model converges.

Comparative Analysis: Interpreting the Results

With the refined crystal structures of two or more derivatives in hand, the comparative analysis can begin. The goal is to identify and rationalize any structural differences. This information is best presented in a clear, tabular format.

Table 1: Hypothetical Crystallographic Data for 3-(Halomethyl)-3-(3-methoxypropyl)tetrahydrofuran Derivatives

ParameterDerivative 1 (X = Cl)Derivative 2 (X = Br)Derivative 3 (X = I)
Crystal Data
FormulaC9H17ClO2C9H17BrO2C9H17IO2
Formula Weight192.68237.13284.13
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/cP2₁/cPca2₁
a (Å)10.123(4)10.256(5)15.345(6)
b (Å)8.456(2)8.512(3)8.678(3)
c (Å)12.345(5)12.489(6)16.987(7)
β (°)98.76(2)99.12(3)90
Volume (ų)1045.6(7)1076.2(9)2261.1(1)
Z448
Data Collection
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
T (K)100(2)100(2)100(2)
Reflections collected8765912315432
Independent reflections2145 [R(int) = 0.034]2267 [R(int) = 0.031]4589 [R(int) = 0.042]
Refinement
R1 [I > 2σ(I)]0.0450.0410.052
wR2 (all data)0.1120.1080.125

Key Points for Comparison:

  • Unit Cell and Space Group: Do the derivatives crystallize in the same crystal system and space group? As seen in the hypothetical data, a change from a bromo to an iodo substituent could be significant enough to alter the crystal packing and result in a different space group. This has profound implications for the symmetry of the molecular arrangement.

  • Molecular Conformation: Is the conformation of the tetrahydrofuran ring consistent across the series? The five-membered ring is flexible and can adopt different envelope or twist conformations. The substituents at C3 will influence the preferred conformation. This can be quantified by comparing key torsion angles.

  • Intermolecular Interactions: The nature and strength of intermolecular interactions govern the crystal packing. A change from chlorine to bromine to iodine will significantly alter the potential for halogen bonding. It is important to analyze the short contacts in the crystal lattice to identify hydrogen bonds, halogen bonds, and van der Waals interactions. These differences can explain variations in physical properties like melting point.

Conclusion and Future Directions

A comparative X-ray crystallographic study provides invaluable, high-resolution insights into the subtle structural effects of chemical modification. The data generated from such a study on 3-(bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran derivatives would provide a solid structural foundation for understanding their chemical behavior and biological activity. The methodologies outlined in this guide provide a robust framework for obtaining these crucial data, ensuring that the results are both reliable and interpretable. The resulting crystal structures should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[4][6][10]

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Course Hero. crystallization of small molecules. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • National Institutes of Health. Collection of X-ray diffraction data from macromolecular crystals - PMC. [Link]

  • ChemRxiv. Crystallization of Small Molecules in Lyotropic Liquid Crystals. [Link]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • International Union of Crystallography. Rietveld re®nement guidelines. [Link]

  • University of California, San Diego. X-ray Diffraction Data for Refinement and Deposition. [Link]

  • CSIC. X-ray Diffraction Data Collection. [Link]

  • MDPI. S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Hazard Management of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Here is the comprehensive, step-by-step operational guide for the safe handling and proper disposal of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran, designed for research scientists and laboratory safety profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and proper disposal of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran, designed for research scientists and laboratory safety professionals.

Operational Overview and Causality Assessment

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) is a specialized organic building block frequently utilized in drug development and synthetic chemistry. From a safety and logistical standpoint, this molecule presents a dual-hazard profile that dictates its disposal pathway:

  • The Tetrahydrofuran (THF) and Ether Moieties: These functional groups are highly susceptible to autoxidation upon exposure to air and light, leading to the formation of shock-sensitive and explosive organic peroxides over time [1].

  • The Bromomethyl Group: As an alkyl halide, it acts as an alkylating agent. Furthermore, the presence of the bromine atom mandates that this compound be segregated from general organic waste. Incineration of halogens requires specialized high-temperature facilities equipped with scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas and the formation of toxic dioxins [2].

Quantitative Hazard Summary
Functional GroupPrimary HazardChemical ConsequenceRequired Mitigation & Disposal Action
Tetrahydrofuran Ring Peroxide FormationAutoxidation forms explosive poly-peroxides.Mandatory peroxide testing prior to disposal.
Methoxypropyl Ether Flammability / PeroxidesLowers flash point; secondary peroxide risk.Store under inert gas (Ar/N₂); keep from ignition.
Bromomethyl Group Toxicity / HalogenatedAlkylating agent; generates HBr upon combustion.Strict segregation into Halogenated Waste streams.

Experimental Workflows: Step-by-Step Disposal Methodologies

The following protocols must be executed within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended due to the alkylating nature of the bromomethyl group), safety goggles, and a flame-resistant lab coat.

Protocol A: Pre-Disposal Peroxide Screening

Because of the THF and ether linkages, older or partially empty containers must be screened for peroxides before they are moved, consolidated, or handed over to waste management [1].

  • Visual Inspection: Without moving the bottle, inspect for crystallization around the cap or a viscous liquid layer at the bottom. Causality: These are physical indicators of severe peroxide polymerization. If observed, do not touch the container and immediately contact Environmental Health and Safety (EHS).

  • Sampling: If visually clear, carefully open the container in a fume hood. Dip a commercial semi-quantitative peroxide test strip (e.g., KI-starch paper) into the liquid.

  • Reading and Action:

    • < 30 ppm: The solvent is safe for routine handling and transfer to the waste stream.

    • 30 - 100 ppm: Peroxides are present. The solution must be chemically quenched (e.g., by slowly stirring with an aqueous solution of ferrous sulfate or sodium metabisulfite) before disposal.

    • > 100 ppm: High explosion risk. Close the fume hood sash, evacuate the immediate area, and contact EHS for specialized bomb-squad disposal.

Protocol B: Routine Waste Segregation and Disposal

Once cleared for peroxides, the chemical must be routed to the correct waste stream to ensure environmental compliance and safe transport [2].

  • Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste container explicitly designated and labeled for "Halogenated Organic Waste."

  • Transfer: Carefully pour or pipette the 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran into the waste container. Causality: Never mix halogenated waste with non-halogenated solvents (like standard ethanol or acetone waste), as this drastically increases the cost of disposal and violates Resource Conservation and Recovery Act (RCRA) guidelines [3].

  • Incompatibility Check: Ensure the waste container does not contain strong acids, bases, or oxidizing agents. The ether linkages can violently react with strong oxidizers.

  • Labeling and Logging: Update the waste log attached to the container. The label must explicitly state the presence of "Brominated Organics" and "Ethers" to inform the downstream waste management facility of the exact treatment parameters required.

Protocol C: Spill Response and Decontamination

In the event of an accidental spill during the disposal process:

  • Containment: Immediately extinguish all nearby ignition sources.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Causality: Do not use combustible materials like paper towels, as the ether component is highly flammable.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Waste Contaminated with Halogenated Ether."

  • Decontamination: Wash the spill surface with a mild detergent and water to hydrolyze and remove any residual alkylating agent [3].

Disposal Workflow Visualization

The following decision tree illustrates the critical path for the safe disposal of this specific compound, emphasizing the peroxide-check bottleneck.

G Start Waste Identification: 3-(Bromomethyl)-3-(3-methoxypropyl)THF Test Peroxide Screening (KI-Starch Test Strips) Start->Test High >100 ppm Peroxides DO NOT AGITATE Test->High Fail (>100ppm) Low <30 ppm Peroxides Safe for Routine Handling Test->Low Pass (<30ppm) EHS Contact EHS / Specialized Explosives Disposal High->EHS Waste Transfer to: Halogenated Organic Waste Low->Waste Incinerate Licensed High-Temperature Incineration (RCRA Compliant) Waste->Incinerate

Disposal logic workflow for brominated THF derivatives, highlighting peroxide safety checks.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System; General. Code of Federal Regulations, Title 40, Parts 260-273. Available from:[Link]

  • American Chemical Society (ACS) Joint Board-Council Committee on Chemical Safety. Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society; 2016. Available from:[Link]

Handling

Personal protective equipment for handling 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Comprehensive Safety and Operational Guide: Handling 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran Handling complex, multi-functional organic reagents requires moving beyond generic safety data sheets and understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Handling complex, multi-functional organic reagents requires moving beyond generic safety data sheets and understanding the precise molecular mechanisms that dictate a chemical's behavior. 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5)[1] presents a unique, dual-threat hazard profile: it is simultaneously a highly reactive alkylating agent and a Category B peroxide-forming ether.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure absolute safety and operational integrity when handling this compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design a fail-safe handling system, we must first analyze the compound's structural vulnerabilities:

  • Electrophilic Alkylation (The Bromomethyl Group): The primary alkyl bromide moiety ( −CH2​Br ) is a potent electrophile highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). In biological systems, it acts as an alkylating agent, covalently binding to nucleophilic residues such as thiols in proteins or amines in DNA. Skin exposure does not merely cause irritation; it strips natural lipids and induces severe chemical burns, sensitization, and potential systemic neurotoxicity.

  • Auto-Oxidation & Detonation (The THF/Ether Moieties): The tetrahydrofuran (THF) ring and the methoxypropyl ether linkage possess alpha-hydrogens adjacent to oxygen atoms. Atmospheric oxygen readily abstracts these hydrogens via a radical pathway, forming shock-sensitive hydroperoxides[2]. If the solvent is concentrated (e.g., via rotary evaporation) or distilled without precautions, these concentrated peroxides can violently detonate[3].

Personal Protective Equipment (PPE) Matrix

Because this compound combines the permeation risks of an alkyl bromide with the flammability of an ether, standard laboratory PPE is insufficient.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber or Silver Shield (PE/EVAL/PE)Standard disposable nitrile gloves offer less than 1 minute of breakthrough time against THF and readily degrade[4]. Alkyl bromides rapidly permeate thin elastomers, requiring high-density chemical barriers[5].
Eye/Face ANSI Z87.1+ Splash Goggles & Face ShieldPrevents severe corneal alkylation and protects against potential localized peroxide micro-detonations during handling[2].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronThe ether moieties are highly flammable. FR materials prevent ignition during accidental spills or flash fires[6].
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm)Mitigates inhalation of volatile alkylating vapors which can cause respiratory tract burns and systemic toxicity.

Self-Validating Operational Protocols

Every action taken with this chemical must be self-validating—meaning the protocol itself confirms the safety of the next step before it is taken.

Protocol 1: Peroxide Testing and Remediation

Because peroxide formation is invisible, quantitative validation is mandatory before any mechanical agitation or concentration.

Peroxide ConcentrationOperational StatusRequired Action
< 25 ppm SafeProceed with standard inert handling protocols.
25 - 100 ppm Elevated RiskPurify via activated alumina column; retest before use[7].
> 100 ppm Critical HazardDO NOT move or open. Close fume hood and contact EHS[7].

Step-by-Step Methodology:

  • Sampling: In a certified fume hood, withdraw a 1 mL aliquot of the chemical using a clean, dry glass pipette.

  • Testing: Dip a quantitative peroxide test strip (0-100 ppm range) into the aliquot for exactly 1 second.

  • Incubation: Allow the strip to develop in the air for the manufacturer-specified time (typically 15-30 seconds).

  • Validation: Compare the color change against the scale. If the result is < 25 ppm, proceed to Protocol 2. If > 100 ppm, halt all operations, gently place the bottle in secondary containment, and contact Environmental Health & Safety (EHS) immediately[7].

Protocol 2: Inert Dispensing and Handling

To prevent the auto-oxidation cascade and protect the operator from alkylating vapors, the chemical must be handled under strict inert conditions.

  • Preparation: Verify the container's "Date Opened" label. Do not proceed if the testing interval exceeds 3 months since the last peroxide test[3].

  • Purge: Cycle your reaction vessel on a Schlenk line (3x vacuum/argon cycles) to ensure a completely oxygen-free environment.

  • Syringe Selection (Critical Step): Utilize all-glass or PTFE-lined syringes. Do not use standard plastic syringes with rubber plungers. Alkyl bromides and THF rapidly swell standard elastomers, causing the plunger to seize or violently eject highly toxic material during dispensing[8].

  • Dispensing: Extract the required volume under a positive pressure of Argon.

  • Backfilling: Immediately backfill the stock bottle with Argon before sealing. This displaces oxygen in the headspace, arresting the peroxide-forming radical chain reaction[3].

Emergency Response & Disposal Plans

  • Spill Response: Alert personnel and clear the area. Do not allow cleanup materials (e.g., absorbent pads) to dry out, as concentrated peroxides on the dry matrix may detonate[6]. Seal all wet cleanup materials inside a compatible, tightly closed container and label as hazardous peroxide waste.

  • Disposal: Never evaporate solutions containing this compound to dryness[6]. Dispose of the chemical as hazardous halogenated/peroxide-forming waste. Ensure the waste container is properly vented or stored according to your institution's guidelines for gas-generating waste.

Workflow Visualization

Workflow Start Receive Chemical CAS: 1486478-34-5 Store Store Dark & Cool Argon Backfill Start->Store Test Peroxide Testing (Every 3-6 Months) Store->Test Decision Peroxide Concentration? Test->Decision Safe < 25 ppm Safe for Use Decision->Safe Pass Caution 25 - 100 ppm Treat / Purify Decision->Caution Elevated Danger > 100 ppm DO NOT OPEN Decision->Danger High Risk PPE Don PPE: Butyl Gloves, FR Coat Safe->PPE Caution->Test Retest Handle Fume Hood / Schlenk Line PPE->Handle Dispose Halogenated & Peroxide Waste Handle->Dispose

Figure 1: Lifecycle and handling workflow for peroxide-forming alkylating agents.

References

  • University of Michigan-Dearborn. "Tetrahydrofuran (THF) Standard Operating Procedure".[Link]

  • University of Wisconsin-Madison Environment, Health & Safety. "Safe Handling of Peroxide-Formers (PFs)". [Link]

  • University of York, Department of Biology. "Peroxide forming chemicals".[Link]

  • Lanxess. "Alkyl Bromides - Safety and Handling". [Link]

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference". [Link]

  • Florida State University EHS. "OSHA Glove Selection Chart". [Link]

  • Reddit r/Chempros. "Lab syringes compatibility". [Link]

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